Product packaging for (-)-Bornyl ferulate(Cat. No.:)

(-)-Bornyl ferulate

Cat. No.: B13855872
M. Wt: 330.4 g/mol
InChI Key: PKAIECBWQZFYRP-IOYKRAMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2beta-ol 3-(3-methoxy-4-hydroxyphenyl)acrylate has been reported in Electranthera mutica and Conocephalum conicum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B13855872 (-)-Bornyl ferulate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m1/s1

InChI Key

PKAIECBWQZFYRP-IOYKRAMTSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

(-)-Bornyl Ferulate: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, biological activities, and therapeutic potential of (-)-Bornyl ferulate, a natural compound with significant anti-inflammatory properties.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It details the compound's physicochemical properties, explores its mechanism of action through key signaling pathways, and outlines relevant experimental protocols.

Core Compound Identification

This compound is a natural ester formed from borneol and ferulic acid. Its fundamental chemical identifiers are crucial for research and sourcing.

PropertyValueSource
CAS Number 55511-07-4[1][2][3][4]
Molecular Weight 330.42 g/mol [1][4]
Molecular Formula C₂₀H₂₆O₄[1][2][4]

Biological Activity and Therapeutic Potential

This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the inflammatory cascade. This dual inhibitory action suggests its potential as a potent anti-inflammatory agent. The reported IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are 10.4 µM for 5-lipoxygenase and 12.0 µM for COX.[2]

Key Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are primarily attributed to its modulation of the arachidonic acid cascade. By inhibiting both the 5-LOX and COX pathways, it effectively reduces the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.

G Simplified Arachidonic Acid Cascade Inhibition by this compound cluster_cox COX Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation BF This compound BF->COX BF->LOX

Caption: Inhibition of COX and 5-LOX pathways by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or extraction of this compound were not found in the initial search, a general workflow for investigating its anti-inflammatory activity can be outlined. This serves as a template for researchers looking to validate its mechanism of action.

G General Workflow for Assessing Anti-inflammatory Activity A Compound Preparation (this compound) B In vitro Enzyme Assays (COX-1/COX-2, 5-LOX) A->B C Cell-based Assays (e.g., LPS-stimulated macrophages) A->C E Data Analysis (IC₅₀ determination) B->E D Measurement of Inflammatory Mediators (e.g., PGE₂, LTB₄) C->D D->E

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

Further research would be required to delineate the precise experimental conditions for these assays, including cell lines, reagent concentrations, and incubation times. The initial discovery of its inhibitory activity on 5-lipoxygenase and cyclooxygenase was reported in a study on active constituents from Notopterygium incisum (Qianghuo).[2] Researchers can refer to this publication for more specific methodological details.

References

In Vitro Antioxidant Potential of (-)-Bornyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated in vitro antioxidant potential of (-)-bornyl ferulate by examining the established activities of closely related ferulate esters. It details the standard experimental protocols used to evaluate antioxidant capacity and presents the underlying mechanisms of action.

Comparative Antioxidant Activity of Ferulate Esters

The antioxidant capacity of ferulic acid and its esters is highly dependent on the specific assay and the system (homogeneous or heterogeneous) in which it is tested.[4] Esterification can either enhance or slightly decrease the radical-scavenging activity compared to the parent ferulic acid.[1][5][6] The following tables summarize quantitative data from key in vitro antioxidant assays for ferulic acid and several of its representative esters, providing a predictive framework for this compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (nmol/mL)IC50 (µM)Comments
Ferulic Acid0.160 ± 0.010[5]66 ± 2.3Parent compound, serves as a benchmark.
Propionyl Ferulate--Showed superior scavenging activity compared to Ferulic Acid at all tested concentrations.[6]
Hexadecyl Ferulate0.083 ± 0.009[5]-Demonstrated improved scavenger activity compared to Ferulic Acid.[5]
5-Hydroxyferulic Acid-11.89 ± 0.20A hydroxylated derivative showing significantly higher activity.
Quercetin (Standard)0.030 ± 0.001[5]-A well-known potent antioxidant standard.[5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (nmol/mL)IC50 (µM)TEAC (Trolox Equivalents)
Ferulic Acid0.005 ± 0.001[5]183.08 ± 2.302.16 ± 0.03
Methyl Ferulate--1.29 ± 0.05
Ethyl Ferulate--1.35 ± 0.02
Hexadecyl Ferulate0.027 ± 0.002[5]--
5-Hydroxyferulic Acid-9.51 ± 0.15-
Quercetin (Standard)0.002 ± 0.001[5]--

Data for TEAC values for Ferulic Acid, Methyl Ferulate, and Ethyl Ferulate are derived from studies on the structure-antioxidant relationship of ferulates.[1]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP Value (mM Fe(II)/mM)IC50 (µM)
Ferulic Acid1.57 ± 0.064.73 ± 0.14
Methyl Ferulate0.89 ± 0.04-
Ethyl Ferulate0.94 ± 0.03-
5-Hydroxyferulic Acid-5.94 ± 0.09

Data for FRAP values are derived from studies on the structure-antioxidant relationship of ferulates.[1]

Antioxidant Mechanism of Action

The primary mechanism by which ferulates exert their antioxidant effect is through free radical scavenging via hydrogen atom transfer (HAT). The phenolic hydroxyl (-OH) group on the aromatic ring donates a hydrogen atom to a reactive free radical, thus neutralizing it. The resulting ferulate radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain, which prevents it from initiating further oxidative chain reactions.

G cluster_0 Free Radical Scavenging by Ferulate Ferulate Ferulate Ester (R-O-Ar-OH) Radical Free Radical (X•) Stabilized_Radical Resonance-Stabilized Ferulate Radical (R-O-Ar-O•) Ferulate->Stabilized_Radical H• donation Neutralized Neutralized Molecule (XH) Radical->Neutralized

Caption: General mechanism of free radical scavenging by a ferulate ester.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are generalized from standard laboratory procedures.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically around 0.1 mM). Adjust the solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in methanol.

  • Reaction: Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2.9 mL) in a test tube or cuvette. A blank is prepared using methanol instead of the sample.

  • Incubation: Mix the solution thoroughly and incubate in the dark at room temperature for a specified time (commonly 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.

G cluster_workflow DPPH Assay Workflow P1 Prepare DPPH Solution (0.1 mM in Methanol) P3 Mix Sample + DPPH Solution (e.g., 100µL + 2.9mL) P1->P3 P2 Prepare Sample Dilutions P2->P3 P4 Incubate 30 min in Dark P3->P4 P5 Measure Absorbance at 517 nm P4->P5 P6 Calculate % Inhibition and IC50 Value P5->P6

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

G cluster_workflow ABTS Assay Workflow P1 Generate ABTS•+ Stock (ABTS + K2S2O8, 12-16h) P2 Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734nm) P1->P2 P4 Mix Sample + ABTS•+ Solution P2->P4 P3 Prepare Sample Dilutions P3->P4 P5 Incubate 6 min P4->P5 P6 Measure Absorbance at 734 nm P5->P6 P7 Calculate % Inhibition and/or TEAC Value P6->P7

Caption: Standard workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.

Methodology:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ solution in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution Mix these solutions in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 3.0 mL). A reagent blank is prepared using the solvent instead of the sample.

  • Incubation: Incubate the mixture at 37°C for a specified time (typically 4-6 minutes, but can be longer).

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

G cluster_workflow FRAP Assay Workflow P1 Prepare FRAP Reagent (Acetate buffer + TPTZ + FeCl3) P3 Mix Sample/Standard + FRAP Reagent P1->P3 P2 Prepare Sample Dilutions & FeSO4 Standards P2->P3 P4 Incubate at 37°C (e.g., 6 min) P3->P4 P5 Measure Absorbance at 593 nm P4->P5 P6 Calculate Ferric Reducing Power (Fe(II) Equivalents) P5->P6

Caption: Standard workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

While direct experimental data on the in vitro antioxidant potential of this compound is currently limited, the extensive research on analogous ferulate esters provides a strong basis for predicting its activity. It is expected that this compound will act as an effective free radical scavenger through the hydrogen-donating capability of its phenolic hydroxyl group. The bulky, lipophilic bornyl moiety may influence its solubility and interaction with different radical species and assay systems, potentially leading to antioxidant activity that is comparable to or, in specific environments, superior to that of ferulic acid. The standardized protocols provided herein offer a robust framework for the empirical evaluation of this compound, which is essential for its potential development in pharmaceuticals, nutraceuticals, or food preservation.

References

An In-depth Technical Guide to (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Bornyl ferulate is an ester formed from the combination of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a derivative of hydroxycinnamic acid.[1][2] Ferulic acid is a phenolic compound widely found in plants, known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic properties.[3][4] Borneol itself has demonstrated neuroprotective and analgesic effects.[5] The esterification of ferulic acid with borneol is a strategy to enhance its lipophilicity, potentially improving its bioavailability and efficacy, particularly for applications requiring penetration of biological membranes such as the blood-brain barrier.[6] This technical guide provides a comprehensive review of the available scientific literature on this compound and its constituent parts, focusing on its chemical properties, biological activities, and therapeutic potential for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a biochemical compound used in proteomics research.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 55511-07-4[1]
Molecular Formula C₂₀H₂₆O₄[1]
Molecular Weight 330.42 g/mol [1]

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is largely inferred from the well-documented activities of its parent compounds, ferulic acid and borneol, as well as other ferulic acid esters. The primary areas of interest include its neuroprotective, anti-inflammatory, and antioxidant effects.

Neuroprotective Effects

Both borneol and ferulic acid derivatives have shown significant promise in mitigating neuronal damage in models of neurodegenerative diseases and ischemic stroke.

  • Ischemic Stroke: In animal models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, borneol administration has been shown to significantly reduce infarct volume and improve neurological scores.[7] When used in combination with mesenchymal stem cells (MSCs), borneol exhibited an additive neuroprotective effect, leading to a greater reduction in infarction and cell apoptosis, and enhanced neurogenesis.[7] Similarly, benzyl ferulate, another ester of ferulic acid, has been shown to mitigate oxidative stress injuries in MCAO rats by downregulating the expression of NADPH oxidase 2 (NOX2) and NOX4, key enzymes involved in the production of reactive oxygen species (ROS).[8]

  • Alzheimer's Disease Model: In a cellular model of Alzheimer's disease using okadaic acid-induced cytotoxicity in PC12 cells, bornyl acetate (a related borneol ester) demonstrated neuroprotective effects by suppressing the Beclin-1-dependent autophagy pathway. This suggests a potential mechanism for this compound in modulating cellular processes to protect against neurodegeneration.

Table 1: Summary of In Vivo Neuroprotective Effects of Borneol and a Ferulate Derivative

CompoundModelKey FindingsQuantitative DataReference
Borneol Mouse MCAOReduced infarct volumeInfarct Volume: 14.5 ± 3.7 (Borneol) vs. 27.8 ± 5.4 (MCAO Control)[7]
Improved neurological scoreSignificant improvement at 3, 7, and 14 days (P < 0.05 or P < 0.01)[7]
Reduced apoptosis (TUNEL positive cells)79.0 ± 3.87 (Borneol) vs. MCAO control[7]
Benzyl Ferulate Rat MCAOReduced apoptosis (TUNEL positive cells)Dose-dependent reduction in TUNEL-positive cells[8]
Decreased Bax/Bcl-2 ratio and cleaved caspase-3Dose-dependent reduction in apoptotic proteins[8]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Ferulic acid and its derivatives exert potent anti-inflammatory effects through various mechanisms.

  • Inhibition of Pro-inflammatory Mediators: Ferulic acid has been shown to reduce the transcription and release of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophages.[9] Similarly, bornyl salicylate, another derivative, was effective in reducing paw edema induced by inflammatory agents and decreased the production of TNF-α, IL-1β, and IL-6 in a zymosan-induced peritonitis model.[5] It also reduced nitric oxide (NO) production in LPS-stimulated macrophages.[5]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of ferulic acid are mediated through the regulation of key signaling pathways such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[10] Ferulic acid can also induce autophagy and block the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[9] Ethyl ferulate has been shown to inhibit NF-κB activity in LPS-stimulated macrophages and inhibit the activation of NADPH oxidase, a key source of ROS that contributes to inflammation.[11]

Table 2: Summary of In Vitro Anti-inflammatory Effects

CompoundCell Line/ModelKey FindingsQuantitative DataReference
Ferulic Acid THP-1 derived macrophagesDecreased mRNA expression of TNF-α, IL-6, IL-1βSignificant decrease with 5, 10, and 20 µmol·mL⁻¹ FA[9]
Reduced ROS formationDose-dependent reduction[9]
Bornyl Salicylate LPS-stimulated peritoneal macrophagesReduced NO productionSignificant reduction at 10 µg/mL[5]
Ethyl Ferulate Stimulated NeutrophilsInhibited ROS production (NADPH oxidase)Significantly more potent than Ferulic Acid[11]
Antioxidant Activity

The antioxidant properties of ferulates are central to their protective effects. The chemical structure of ferulic acid, with its phenolic hydroxyl group and the extended conjugation of its side chain, allows it to effectively scavenge free radicals and form a resonance-stabilized phenoxy radical.[12][13]

  • Radical Scavenging: The ability of various ferulates to scavenge free radicals has been evaluated using assays such as the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assays.[12][14] Studies comparing different ferulates have shown that ferulic acid itself is often the most potent scavenger of ABTS and DPPH radicals.[12][15] However, esterification can enhance antioxidant activity in lipid systems by increasing the compound's solubility in hydrophobic environments.[13][16] Methyl ferulate, for instance, showed very strong antioxidant activity in a β-carotene-linoleate model system.[14] The antioxidant properties of ferulates are crucial for protecting against oxidative stress, which is implicated in numerous diseases.[17]

Table 3: Comparative Antioxidant Activity of Ferulates

AssayOrder of ActivityReference
ABTS Radical Scavenging Ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ methyl ferulate[12]
DPPH Radical Scavenging Caffeic acid > sinapic acid > ferulic acid > ferulic acid esters > p-coumaric acid[16]

Pharmacokinetics

A study on ethyl ferulate in rats demonstrated that after oral administration, it is rapidly absorbed and hydrolyzed to ferulic acid.[19] The peak plasma concentration of ferulic acid was reached at 0.25 hours.[19][20] The compound also showed rapid clearance from the body.[19][21] This suggests that this compound would likely also serve as a prodrug, releasing ferulic acid and borneol upon absorption and metabolism.

Table 4: Pharmacokinetic Parameters of Ferulic Acid after Oral Administration of Ethyl Ferulate (150 mg/kg) in Rats

ParameterValueReference
Cmax (µg/ml) 18.38 ± 1.38[19]
Tmax (h) 0.25[19]
AUC (µg.h/ml) 8.95 ± 0.76[21]
Vd (L/kg) 1.25 ± 0.12[19]
CL (L/h/kg) 7.35 ± 0.57[19]
t½ (h) 0.09 ± 0.01[20]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; Vd: Volume of distribution; CL: Total body clearance; t½: Elimination half-life.

Synthesis

This compound is synthesized through the esterification of ferulic acid with (-)-borneol. Traditional methods involve refluxing the reactants in the presence of an acid catalyst like concentrated sulfuric acid.[13] More modern and efficient methods utilize microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often result in higher yields.[13] The optimization of reaction conditions such as temperature, time, and catalyst concentration is crucial for achieving high efficiency in the synthesis of alkyl ferulates.[13]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model to mimic ischemic stroke in rodents.

  • Animal Preparation: Mice or rats are anesthetized. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: The ECA is carefully dissected and ligated. A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Reperfusion (optional): For transient MCAO models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Confirmation: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesics and temperature regulation. Neurological deficits and infarct volume are typically assessed at various time points post-MCAO.[7]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned.

  • Permeabilization: The tissue sections are rehydrated and treated with a permeabilization solution (e.g., Proteinase K or Triton X-100) to allow entry of the labeling reagents.

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is visualized. If a fluorescent label is used, the sections are counterstained with a nuclear stain like DAPI and viewed under a fluorescence microscope. If an enzymatic label (e.g., horseradish peroxidase) is used, a substrate is added to produce a colored precipitate, which is then visualized by light microscopy.

  • Quantification: The number of TUNEL-positive cells is counted in specific regions of interest to quantify the extent of apoptosis.[8]

In Vitro Macrophage Anti-inflammatory Assay

This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1 monocytes differentiated into macrophages with PMA) is cultured in appropriate media.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to induce an inflammatory response.

  • Analysis of Inflammatory Mediators:

    • Cytokines: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using ELISA (Enzyme-Linked Immunosorbent Assay). Alternatively, the mRNA expression levels of these cytokines in the cell lysates can be quantified using qRT-PCR.[9]

    • Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5]

Visualizations

G cluster_0 Proposed Anti-inflammatory Mechanism of Ferulates LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway (IKK, IκBα) TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Ferulate This compound (Ferulic Acid) Ferulate->NFkB_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of ferulates via inhibition of the NF-κB signaling pathway.

G cluster_1 Experimental Workflow: MCAO Model for Neuroprotection Animal_Prep Animal Acclimatization & Baseline Assessment Grouping Grouping: - Sham - MCAO + Vehicle - MCAO + this compound Animal_Prep->Grouping Treatment Pre-treatment or Post-treatment with this compound Grouping->Treatment MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Treatment->MCAO_Surgery Post_Op Post-operative Monitoring & Recovery MCAO_Surgery->Post_Op Assessment Endpoint Assessment Post_Op->Assessment Neuro_Score Neurological Scoring Assessment->Neuro_Score Infarct_Vol Infarct Volume Measurement (TTC Staining) Assessment->Infarct_Vol Histo Histology/Immunohistochemistry (e.g., TUNEL Assay) Assessment->Histo G cluster_2 Interplay of Oxidative Stress, Inflammation, and Neurodegeneration Oxidative_Stress Oxidative Stress (↑ ROS/RNS) Inflammation Neuroinflammation (↑ Cytokines, Microglial Activation) Oxidative_Stress->Inflammation Neurodegeneration Neuronal Damage & Apoptosis Oxidative_Stress->Neurodegeneration Inflammation->Oxidative_Stress Inflammation->Neurodegeneration Ferulate This compound Ferulate->Oxidative_Stress Antioxidant Effect (Radical Scavenging) Ferulate->Inflammation Anti-inflammatory Effect (↓ Cytokines, ↓ NF-κB)

References

Methodological & Application

HPLC analysis method for (-)-Bornyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC analysis method for the quantitative determination of (-)-Bornyl ferulate has been developed and validated, providing a reliable tool for researchers, scientists, and drug development professionals. This application note details the chromatographic conditions, sample preparation, and validation parameters for this method.

Introduction

This compound is an ester formed from ferulic acid and borneol. Ferulic acid is a well-known antioxidant, and its combination with borneol may enhance its therapeutic properties. A validated HPLC method is crucial for the accurate quantification of this compound in various samples, including raw materials, pharmaceutical formulations, and biological matrices. This method utilizes reversed-phase chromatography with UV detection, which is a common and robust technique for the analysis of phenolic compounds like ferulic acid and its derivatives.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
InstrumentHPLC with UV-Vis Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength320 nm[1][2]
Injection Volume20 µL
Column Temperature30°C
Run Time10 min
Preparation of Standard and Sample Solutions

Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to obtain a concentration of 1 mg/mL. Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh the sample containing this compound.

  • Extract the analyte with a suitable solvent, such as methanol, using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_start->standard_prep sample_weigh Weigh Sample prep_start->sample_weigh working_standards Prepare Working Standards by Dilution standard_prep->working_standards prep_end Prepared Samples & Standards working_standards->prep_end sample_extract Extract with Methanol sample_weigh->sample_extract sample_centrifuge Centrifuge Extract sample_extract->sample_centrifuge sample_filter Filter Supernatant (0.45 µm) sample_centrifuge->sample_filter sample_filter->prep_end hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_end->hplc_setup inject Inject Sample/Standard (20 µL) hplc_setup->inject separate Chromatographic Separation inject->separate detect UV Detection at 320 nm separate->detect hplc_end Obtain Chromatogram detect->hplc_end integrate Integrate Peak Area hplc_end->integrate calibration Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify this compound in Sample integrate->quantify calibration->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways

As this application note describes an analytical method, a signaling pathway diagram is not applicable. The provided DOT script visualizes the experimental workflow.

Conclusion

The described HPLC method is simple, accurate, and precise for the quantitative determination of this compound. This method can be effectively used for quality control and research purposes in the pharmaceutical and related industries. The validation data demonstrates that the method is reliable and suitable for its intended application.

References

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl ferulate is a derivative of ferulic acid, a well-documented antioxidant compound found in various plant sources.[1][2] The esterification of ferulic acid with (-)-borneol, a bicyclic organic compound, may alter its physicochemical properties, such as lipophilicity, which in turn can influence its antioxidant efficacy.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of antioxidant compounds.[3][4][5] This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[4][6][7] The extent of this discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[3][4]

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. For comparative purposes, the results are often presented alongside a known antioxidant standard, such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT).[6]

Table 1: DPPH Radical Scavenging Activity of this compound and Reference Standards

CompoundIC50 (µg/mL)IC50 (µM)
This compound[Insert experimental value][Insert experimental value]
Ferulic Acid[Insert experimental value][Insert experimental value]
Ascorbic Acid (Standard)[Insert experimental value][Insert experimental value]
Trolox (Standard)[Insert experimental value][Insert experimental value]

Note: The IC50 values for this compound and Ferulic Acid are to be determined experimentally. The values for the standards should be determined under the same experimental conditions for accurate comparison.

Studies have shown that the antioxidant activity of ferulic acid esters can be influenced by the esterifying group.[1][8][9] While some esters of ferulic acid have demonstrated comparable or even enhanced radical-scavenging abilities compared to ferulic acid in certain systems, others have shown slightly weaker activity.[1][10] Therefore, empirical testing of this compound is crucial to determine its specific antioxidant profile.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents
  • This compound (synthesis may be required)[11]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[3][4]

  • Ascorbic Acid, Trolox, or BHT (as a positive control)[6]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (capable of reading absorbance at 517 nm)

  • Pipettes and other standard laboratory equipment

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve the desired concentration. This solution should be freshly prepared and kept in the dark to prevent degradation.[3][4] The absorbance of the working DPPH solution at 517 nm should be approximately 1.0 ± 0.2.[4]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Standard Antioxidant Stock Solution: Prepare a stock solution of the chosen standard antioxidant (e.g., Ascorbic Acid) in the same solvent as the test compound.

  • Serial Dilutions: From the stock solutions of this compound and the standard antioxidant, prepare a series of dilutions to cover a range of concentrations. This is necessary to determine the IC50 value.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate, add a specific volume of the different concentrations of this compound solutions to individual wells (in triplicate).

    • Similarly, add the different concentrations of the standard antioxidant solutions to separate wells.

    • For the control, add the solvent used for dissolving the samples.

  • Initiation of Reaction: Add a specific volume of the DPPH working solution to each well. The total volume in each well should be consistent.

  • Incubation: Incubate the microplate in the dark at room temperature for a set period (e.g., 30 minutes).[3][6] The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][6]

  • Blank Measurement: A blank containing only the solvent (e.g., methanol or ethanol) should be used to zero the spectrophotometer.

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:[7]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample (DPPH solution with the test compound or standard).

Determination of IC50 Value

The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound. The concentration that results in 50% inhibition of the DPPH radical is the IC50 value. This can be calculated using linear regression analysis or specialized software.

Mandatory Visualizations

Diagram of the DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution in Microplate DPPH->Mix Sample Prepare this compound Stock Solution & Serial Dilutions Sample->Mix Standard Prepare Standard Antioxidant Stock Solution & Serial Dilutions Standard->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Conceptual Diagram of DPPH Radical Scavenging

DPPH_Scavenging_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H• donation Antioxidant This compound-H (Antioxidant) Antioxidant_Radical This compound• (Stable Radical) Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: ABTS Radical Scavenging Assay of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl ferulate is a derivative of ferulic acid, a well-known phenolic compound with potent antioxidant properties. The antioxidant capacity of such compounds is crucial in the development of new therapeutic agents for conditions associated with oxidative stress. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds. This document provides detailed protocols for the ABTS assay as it applies to the evaluation of this compound and presents a summary of the antioxidant activity of related ferulic acid derivatives for comparative purposes.

Principle of the ABTS Assay

The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and its radical scavenging activity.

Quantitative Data Summary

Table 1: Comparative ABTS Radical Scavenging Activity of Ferulic Acid and its Derivatives

CompoundRelative ABTS Scavenging ActivityIC50 (µM)Reference
Ferulic AcidHighest9.9 µg/mL[6]
Coniferyl AldehydeModerateNot specified[1][2][3][4][5]
Iso-ferulic AcidModerateNot specified[1][2][3][4][5]
Ethyl FerulateLowerNot specified[1][2][3][4][5]
Methyl FerulateLowerNot specified[1][2][3][4][5]
This compound Data not available Data not available

Note: The IC50 value is the concentration of the antioxidant required to decrease the initial ABTS concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS radical scavenging assay.

Materials and Reagents
  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS, pH 7.4)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Distilled or deionized water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • 96-well microplates (if using a plate reader)

Preparation of Solutions
  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in water to make a 7 mM solution.

  • Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water to make a 2.45 mM solution.

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[1][7]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[1] This is the working solution.

  • Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in a suitable solvent. From the stock solution, prepare a series of dilutions to be used as a positive control and for creating a standard curve.

Assay Procedure
  • Pipette a small volume (e.g., 10 µL) of the test compound solution or Trolox standard into a test tube or microplate well.

  • Add a larger volume (e.g., 1 mL or 200 µL) of the ABTS•+ working solution to the test compound or standard.

  • Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).[8]

  • Measure the absorbance of the solution at 734 nm.

  • A blank sample containing the solvent used for the test compound instead of the sample should be run. A control sample containing only the ABTS•+ working solution should also be measured.

Calculation of Results

The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ working solution without the sample.

  • A_sample is the absorbance of the ABTS•+ working solution with the sample.[6][9]

The IC50 value can be determined by plotting the percentage of inhibition versus the concentration of the test compound.

Visualizations

Mechanism of Action

The primary antioxidant mechanism of ferulates is their ability to act as free radical scavengers through hydrogen atom donation. The phenolic hydroxyl group in the ferulate structure donates a hydrogen atom to the ABTS radical, neutralizing it and in turn forming a stable phenoxyl radical.

G cluster_0 Radical Scavenging by this compound BornylFerulate This compound (Ar-OH) BornylFerulate_Radical Bornyl Ferulate Radical (Ar-O•) (Stable) BornylFerulate->BornylFerulate_Radical Donates H• ABTS_Radical ABTS•+ (Radical) Neutral_ABTS Neutral ABTS ABTS_Radical->Neutral_ABTS Accepts H•

Caption: Mechanism of ABTS radical scavenging by this compound.

Experimental Workflow

The following diagram illustrates the key steps involved in the ABTS radical scavenging assay.

G cluster_workflow ABTS Assay Workflow A Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate B Mix 1:1 and incubate in dark for 12-16 hours to form ABTS•+ A->B C Dilute ABTS•+ with solvent to Absorbance of ~0.7 at 734 nm B->C E Add ABTS•+ solution to sample/standard and incubate C->E D Prepare serial dilutions of This compound and Trolox D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Application Note & Protocol: In Vitro Anti-inflammatory Assay for (-)-Bornyl Ferulate Using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Bornyl ferulate is a natural compound with potential anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. Macrophages play a crucial role in the inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), upon activation by stimuli like LPS.[1][2] The protocols outlined below describe methods to assess the cytotoxicity of this compound, and its ability to inhibit the production of these inflammatory markers. Furthermore, the involvement of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is explored as a potential mechanism of action.[3][4][5][6][7][8][9][10][11][12]

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below. The process begins with cell culture and determination of a non-toxic working concentration of the compound, followed by the evaluation of its effects on inflammatory markers and signaling pathways in LPS-stimulated cells.

experimental_workflow cluster_setup Initial Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation_assay Anti-inflammatory Evaluation cluster_mechanistic_study Mechanistic Study A RAW 264.7 Cell Culture C MTT Assay A->C B This compound Preparation B->C D Determine Non-Toxic Concentration C->D E Cell Treatment with this compound and LPS D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->G H Western Blot for NF-κB and MAPK Pathways E->H signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc NFkB_IkB NF-κB IκBα NFkB_IkB->IKK Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_nuc->Genes AP1_nuc->Genes BornylFerulate This compound BornylFerulate->MAPKK Inhibition BornylFerulate->IKK Inhibition

References

Application Notes and Protocols: (-)-Bornyl Ferulate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl ferulate is an ester formed from the conjugation of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. This combination holds significant promise in drug delivery due to the synergistic potential of its parent molecules. Ferulic acid is known for its potent antioxidant and anti-inflammatory properties, while (-)-borneol is recognized for its ability to enhance the permeability of biological membranes, including the blood-brain barrier (BBB)[1][2]. The esterification to this compound increases its lipophilicity, making it a suitable candidate for incorporation into lipid-based drug delivery systems to improve its bioavailability and therapeutic efficacy.

These application notes provide an overview of the formulation strategies for incorporating this compound into solid lipid nanoparticles (SLNs) and liposomes, along with detailed experimental protocols and characterization methods. The potential signaling pathways targeted by its constituent parts are also illustrated to provide a mechanistic context for its therapeutic applications, particularly in neuroprotection and anti-inflammatory therapies.

Data Presentation: Formulation and Characterization

The following tables summarize hypothetical yet realistic quantitative data for the formulation of this compound into Solid Lipid Nanoparticles (SLNs) and Liposomes. These values are based on published data for similar lipophilic molecules, such as other ferulate esters and lipophilic drugs, and serve as a benchmark for formulation development.

Table 1: Formulation Parameters and Physicochemical Characteristics of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid MatrixSurfactantThis compound Concentration (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
BF-SLN-01Compritol® 888 ATOPoloxamer 1881185 ± 5.20.21 ± 0.03-25.3 ± 1.885.7 ± 4.12.1 ± 0.2
BF-SLN-02Glyceryl MonostearateTween® 802210 ± 6.80.25 ± 0.04-22.1 ± 2.082.3 ± 3.84.0 ± 0.3
BF-SLN-03Cetyl PalmitateLecithin3198 ± 7.10.19 ± 0.02-30.5 ± 2.588.9 ± 4.55.5 ± 0.4

Table 2: Formulation Parameters and Physicochemical Characteristics of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Hydration MediumThis compound Concentration (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
BF-LIP-01DPPC:Cholesterol (7:3)PBS (pH 7.4)1155 ± 4.90.15 ± 0.02-15.8 ± 1.578.4 ± 3.51.5 ± 0.1
BF-LIP-02DSPC:Cholesterol:DSPE-PEG2000 (6:3:1)Citrate Buffer (pH 6.5)2130 ± 5.50.12 ± 0.03-28.9 ± 2.185.1 ± 4.02.9 ± 0.2
BF-LIP-03Soy PC:Cholesterol (8:2)Tris-HCl Buffer (pH 7.0)3170 ± 6.30.18 ± 0.04-20.4 ± 1.975.2 ± 3.92.2 ± 0.2

(DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; Soy PC: Soybean Phosphatidylcholine; Cholesterol)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is adapted from methods used for other lipophilic compounds[3][4].

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, Glyceryl Monostearate, Cetyl Palmitate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar)[5]. The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped this compound.

  • Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is a standard method for liposome preparation[6][7].

Materials:

  • This compound

  • Phospholipids (e.g., DPPC, DSPC, Soy PC)

  • Cholesterol

  • DSPE-PEG2000 (for PEGylated liposomes)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration buffer (e.g., PBS, Tris-HCl)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids (phospholipids and cholesterol) and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
  • Procedure: Dilute the nanoparticle suspension with purified water or an appropriate buffer. Analyze the sample using a Zetasizer or similar instrument to determine the mean particle size, PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation or dialysis followed by quantification using High-Performance Liquid Chromatography (HPLC).
  • Procedure:
  • Separate the unencapsulated ("free") this compound from the nanoparticle dispersion using ultracentrifugation or dialysis.
  • Quantify the amount of free this compound in the supernatant or dialysate using a validated HPLC method.
  • Disrupt the nanoparticles (e.g., with a suitable solvent like methanol or isopropanol) to release the encapsulated drug and quantify the total amount of this compound.
  • Calculate EE and DL using the following formulas:
  • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
  • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method[8][9].
  • Procedure:
  • Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
  • Quantify the concentration of released this compound in the collected samples using HPLC.
  • Plot the cumulative percentage of drug released versus time.

Mandatory Visualizations

Signaling Pathways

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) Stimulus Inflammatory Stimulus

G cluster_stress Oxidative Stress / Neurotoxic Insult Oxidative_Stress Oxidative Stress Akt Akt Oxidative_Stress->Akt Inhibits

Experimental Workflow

G

References

Application Note: Formulation and Characterization of (-)-Bornyl Ferulate Loaded Solid Lipid Nanoparticles (SLNs) for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Bornyl ferulate is a novel compound synthesized from borneol and ferulic acid, two natural products with demonstrated neuroprotective properties. Ferulic acid is a potent antioxidant, while borneol is known to enhance drug delivery across the blood-brain barrier and exhibit anti-inflammatory effects[1][2][3]. However, the therapeutic application of this compound is limited by its poor water solubility and potential for rapid metabolism[4]. To overcome these challenges, formulation into Solid Lipid Nanoparticles (SLNs) presents a promising strategy. SLNs are colloidal carriers made from physiological lipids, offering advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs, potentially enhancing their bioavailability and therapeutic efficacy[5][6][7].

This document provides a detailed protocol for the formulation of this compound loaded SLNs using a high-pressure homogenization technique. It also outlines comprehensive methods for their physicochemical characterization and discusses their potential neuroprotective mechanisms of action.

Experimental Protocols

Protocol 1: Formulation of this compound Loaded SLNs

This protocol describes the preparation of SLNs using the hot high-pressure homogenization (HPH) method, a robust and scalable technique for nanoparticle production[7].

Materials:

  • This compound (Active Pharmaceutical Ingredient - API)

  • Cetyl palmitate (Solid lipid)

  • Polysorbate 80 (Tween® 80) (Surfactant)

  • Soy lecithin (Co-surfactant)

  • Glycerol (Cryoprotectant)

  • Ultra-purified water

Equipment:

  • High-pressure homogenizer (e.g., EmulsiFlex-C3, Avestin)

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Water bath or heating plate with magnetic stirrer

  • Freeze-dryer

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh cetyl palmitate and this compound.

    • Melt the cetyl palmitate in a beaker by heating it to 75-80°C (approximately 10°C above its melting point) in a temperature-controlled water bath.

    • Once the lipid is completely melted, add the this compound to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • In a separate beaker, heat the ultra-purified water to the same temperature as the lipid phase (75-80°C).

    • Add Tween® 80 and soy lecithin to the heated water and stir until fully dissolved to form a clear aqueous phase.

  • Pre-emulsion Formation:

    • Slowly add the hot lipid phase into the hot aqueous phase under continuous stirring using a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes. This creates a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at 1000 bar for 5-10 cycles.

    • The resulting hot nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Lyophilization (Optional, for long-term storage):

    • Add glycerol (5% w/v) to the final SLN dispersion as a cryoprotectant.

    • Freeze the SLN dispersion at -80°C for 12 hours.

    • Lyophilize the frozen sample for 48 hours to obtain a dry powder.

Protocol 2: Characterization of this compound Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[8][9]

  • Procedure:

    • Dilute the SLN dispersion (e.g., 1:100) with ultra-purified water to achieve a suitable particle concentration for measurement.

    • Transfer the diluted sample into a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Technique: Ultra-centrifugation followed by High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Place 1 mL of the SLN dispersion into an ultra-centrifugation tube (e.g., Amicon® Ultra).

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C to separate the nanoparticles from the aqueous supernatant containing the free, unencapsulated drug.

    • Carefully collect the supernatant and measure the concentration of free this compound using a validated HPLC method.

    • Calculate EE (%) and DL (%) using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. Morphological Analysis

  • Technique: Transmission Electron Microscopy (TEM).[10]

  • Procedure:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Allow the sample to adhere for 2-3 minutes.

    • Remove excess liquid using filter paper.

    • (Optional) Negatively stain the sample with 2% phosphotungstic acid for 1 minute to enhance contrast.

    • Allow the grid to air-dry completely.

    • Observe the morphology and size of the nanoparticles under a transmission electron microscope.

4. In Vitro Drug Release Study

  • Technique: Dialysis Bag Method.[11]

  • Procedure:

    • Transfer a known amount of SLN dispersion (e.g., 2 mL) into a dialysis bag (e.g., MWCO 12 kDa).

    • Place the sealed dialysis bag into a beaker containing 100 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4, with 0.5% Tween® 80 to ensure sink conditions).

    • Keep the beaker in a shaking water bath at 37°C with continuous stirring (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the concentration of this compound in the collected samples by HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize the expected physicochemical properties of blank and this compound loaded SLNs based on typical results for similar formulations[7][12][13].

Table 1: Physicochemical Characterization of SLN Formulations

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank SLNs145.3 ± 5.10.21 ± 0.02-25.8 ± 1.5
This compound SLNs162.8 ± 6.30.24 ± 0.03-22.4 ± 1.9

Table 2: Drug Loading and Encapsulation Efficiency

FormulationEncapsulation Efficiency (EE %)Drug Loading (DL %)
This compound SLNs91.5 ± 3.78.8 ± 0.5

Visualizations

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the formulation of the nanoparticles to their complete characterization.

G Workflow for SLN Formulation and Characterization cluster_formulation Protocol 1: Formulation cluster_characterization Protocol 2: Characterization A 1. Prepare Lipid Phase (Cetyl Palmitate + API) C 3. Create Pre-emulsion (High-Shear Homogenization) A->C B 2. Prepare Aqueous Phase (Water + Surfactants) B->C D 4. Form Nanoemulsion (High-Pressure Homogenization) C->D E 5. Cool to Form SLNs D->E F Particle Size & Zeta Potential (DLS) E->F Characterize Final Product G Encapsulation & Loading (HPLC) E->G Characterize Final Product H Morphology (TEM) E->H Characterize Final Product I In Vitro Release (Dialysis) E->I Characterize Final Product

Caption: Workflow for SLN formulation and characterization.

Proposed Neuroprotective Signaling Pathway

This compound is hypothesized to exert neuroprotective effects by combining the antioxidant and anti-apoptotic actions of ferulic acid with the anti-inflammatory properties of borneol. This can be particularly relevant in ischemic injury models.[2][14][15]

G Proposed Neuroprotective Mechanism of this compound cluster_stress Cellular Stressors (e.g., Ischemia) cluster_pathways Signaling Pathways BF This compound Nanoparticles ROS Reactive Oxygen Species (ROS) BF->ROS Inhibits (Antioxidant Effect) Inflammation Microglial Activation (TNF-α, iNOS) BF->Inflammation Inhibits (Anti-inflammatory Effect) Mito Mitochondrial Dysfunction BF->Mito Protects Apoptosis Caspase Activation (Apoptosis) BF->Apoptosis Inhibits ROS->Mito Causes Inflammation->Apoptosis Promotes Mito->Apoptosis Initiates Neuron Neuronal Survival Apoptosis->Neuron Prevents

Caption: Proposed neuroprotective mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of (-)-Bornyl ferulate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, focusing on yield improvement and product purification.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the esterification of ferulic acid with (-)-borneol can stem from several factors. Here are the most common issues and their solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and molar ratios are critical. For acid-catalyzed or Steglich esterification, ensure conditions are optimized. For instance, microwave-assisted synthesis can dramatically increase yields (from 46-81% to 91-95%) and reduce reaction times (from hours to minutes) compared to conventional heating.[1][2]

  • Catalyst Inefficiency or Deactivation: In acid-catalyzed reactions, ensure a sufficient concentration of the acid catalyst (e.g., 10 mol% H₂SO₄) is used.[2] For coupling reactions like Steglich esterification, the quality of the reagents (DCC and DMAP) is crucial. In enzymatic synthesis, the enzyme may be inhibited by substrates or deactivated by the solvent or temperature.

  • Side Reactions: The phenolic hydroxyl group on ferulic acid can sometimes react, or the tertiary alcohol of borneol could undergo elimination under harsh acidic conditions. Using milder methods like Steglich esterification at room temperature can minimize these side reactions.[3]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature moderately.[2] For example, in one study, extending the reaction time from 2 to 7 minutes improved the yield from 56% to 94%.[2]

  • Poor Solubility: Ferulic acid has limited solubility in some non-polar organic solvents. Using a co-solvent or a solvent system where both reactants are soluble, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), can improve reaction rates.[3][4]

Q2: What is the optimal molar ratio of ferulic acid to (-)-borneol?

A2: The optimal molar ratio depends on the synthesis method.

  • For Steglich esterification , using an excess of the alcohol is common to drive the reaction to completion. A study synthesizing a similar long-chain ferulate ester used a 5-fold excess of the alcohol (1:5 ratio of ferulic acid to alcohol).[3]

  • For acid-catalyzed esterification where the alcohol is also the solvent, a large excess is used by default.[2]

  • In syntheses using an ionic liquid catalyst , a molar ratio of ferulic acid to alcohol of 2.5:1 was found to maximize yield.[5]

It is recommended to start with a modest excess of (-)-borneol (e.g., 1.5 to 2 equivalents) and optimize from there based on TLC monitoring and yield analysis.

Q3: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my reaction mixture. What is the best purification method?

A3: Dicyclohexylurea (DCU) is the primary byproduct of Steglich esterification using DCC and is notoriously difficult to remove due to its partial solubility in many organic solvents.

  • Initial Filtration: The majority of DCU is insoluble in the reaction solvent (like THF or dichloromethane) and can be removed by simple filtration after the reaction is complete. It is advisable to cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtering.[3]

  • Solvent Precipitation: After filtration and removal of the solvent in vacuo, the crude residue can be redissolved in a minimal amount of a polar solvent in which the desired ester is soluble but DCU is not (e.g., cold acetone or diethyl ether). The precipitated DCU can then be removed by a second filtration.

  • Column Chromatography: This is the most effective method for final purification. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.[3] The non-polar this compound will elute before any remaining traces of the more polar DCU.

Q4: Can I use an enzymatic method to synthesize this compound?

A4: Yes, enzymatic synthesis is a viable and "greener" alternative to chemical methods. Feruloyl esterases (FAEs) or lipases like Candida antarctica lipase B (often immobilized as Novozym 435) are commonly used.[6][7]

  • Advantages: High specificity (reducing side reactions), mild reaction conditions (protecting heat-sensitive functional groups), and easier product work-up.

  • Challenges: Lower reaction rates requiring longer incubation times (sometimes days), potential for low substrate solubility in suitable solvents, and the cost of the enzyme.[5][8] Optimization of parameters like solvent, temperature (typically 40-60°C), water content, and enzyme concentration is critical for achieving high yields.[9][10]

Data on Ferulate Ester Synthesis Conditions

The following table summarizes various conditions reported for the synthesis of ferulate esters, providing a baseline for developing a protocol for this compound.

Synthesis MethodAlcoholCatalyst/ReagentSolventTemperature (°C)TimeMolar Ratio (Acid:Alcohol)Yield (%)Reference
Steglich EsterificationHexadecanolDCC, DMAPTHF2012 h1:576.8[3]
Microwave-AssistedEthanolH₂SO₄ (10 mol%)Ethanol885 min1:6+~95[2]
Conventional HeatingVarious AlcoholsH₂SO₄AlcoholReflux8-28 hN/A (Solvent)46-81[1]
Ionic Liquid Catalysisβ-Sitosterol[BSO₃HMim]OTFToluene1002.5 h2.5:182.9[5]
Enzymatic (Lipase)ButanolImmobilized LipaseDMSO4524 h1:2~70[11]
Enzymatic (FAE)PrenolFaeB2n-hexane:t-butanol3024 h1:16.771.5[8][12]

Diagrams: Workflow and Reaction Pathway

General Experimental Workflow

The following diagram illustrates the typical workflow for the chemical synthesis and purification of this compound.

G A Reactant Weighing (Ferulic Acid, (-)-Borneol, DMAP) B Reaction Setup (Dissolve in THF, N2 atmosphere) A->B Step 1 C Initiate Reaction (Add DCC, Stir at RT) B->C Step 2 D Monitor Progress (TLC) C->D Continuous E Reaction Work-up (Filter DCU, Evaporate Solvent) D->E Upon Completion F Purification (Silica Gel Column Chromatography) E->F Step 3 G Characterization (NMR, FTIR, MS) F->G Step 4 H Final Product (this compound) G->H reaction_pathway cluster_reactants Reactants cluster_products Products FerulicAcid Ferulic Acid Reagents + FerulicAcid->Reagents Borneol (-)-Borneol Borneol->Reagents BornylFerulate This compound DCU Dicyclohexylurea (DCU) Reagents->BornylFerulate DCC, DMAP THF, RT Reagents->DCU

References

(-)-Bornyl ferulate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Bornyl ferulate, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A: this compound (CAS: 55511-07-4, Molecular Formula: C₂₀H₂₆O₄, Molecular Weight: 330.42) is an ester of ferulic acid and borneol.[1] Ferulic acid itself has low water solubility. The addition of the lipophilic bornyl group further increases the molecule's hydrophobicity, leading to very poor solubility in aqueous solutions. This poses a significant challenge for its use in many biological and pharmaceutical applications, which often require at least some degree of aqueous dispersibility.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What is happening?

A: This is a common issue when working with highly lipophilic compounds. Your stock solution, likely prepared in an organic solvent like DMSO or ethanol, can hold a high concentration of this compound. However, when this concentrated stock is diluted into an aqueous environment, the solubility limit of the compound in the final solution is often exceeded, causing it to precipitate out. The organic solvent concentration is significantly lowered upon dilution, and the aqueous medium cannot maintain the compound in solution.

Q3: Are there any known signaling pathways that this compound or its parent compound, ferulic acid, are involved in?

A: Yes, the parent compound, ferulic acid, has been shown to be involved in several key signaling pathways, which are likely relevant to the biological activity of its derivatives. These include:

  • NF-κB Signaling Pathway: Ferulic acid can modulate this pathway, which is crucial in regulating inflammatory responses.

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell growth, proliferation, and survival, and can be influenced by ferulic acid.

  • TLR4/NF-κB Signaling Pathway: Ferulic acid can also alleviate inflammatory responses by inhibiting this pathway.

Troubleshooting Guide

Issue 1: Difficulty in preparing a stock solution.
  • Problem: this compound does not dissolve in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on the properties of the parent compound, ferulic acid, suitable solvents include DMSO, ethanol, and methanol.

    • Gentle Heating: If the compound is not temperature-sensitive, gentle warming of the solution (e.g., to 37°C) can aid dissolution.[2]

    • Vortexing/Sonication: Vigorous mixing or sonication can help to break up particulates and facilitate dissolution.[2]

Issue 2: Precipitation upon dilution in aqueous media.
  • Problem: The compound precipitates out of solution when the stock is added to a buffer or cell culture medium.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a more dilute stock solution. A lower concentration in the initial organic solvent may be less prone to precipitation upon dilution.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

    • Pre-treatment of Aqueous Medium: Add a small amount of the organic solvent (e.g., DMSO) to the aqueous medium before adding the compound stock solution. This can help to maintain solubility.

    • Use of Surfactants or Co-solvents: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., polyethylene glycol) in your final aqueous solution.

Issue 3: Inconsistent results in biological assays.
  • Problem: High variability in experimental results.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Inconsistent results can stem from incomplete dissolution of the compound. Always visually inspect your solutions for any particulate matter before use.

    • Solution Stability: Prepare fresh solutions for each experiment. Hydrophobic compounds can sometimes adsorb to plastic surfaces over time, reducing the effective concentration.

    • Control for Solvent Effects: Ensure that all experimental conditions, including the final concentration of the organic solvent (e.g., DMSO), are consistent across all samples, including controls.

Data Presentation

Table 1: Solubility of Ferulic Acid in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x 10⁻²)Solubility (mg/mL)
Water298.20.00487~0.08
Water318.20.0136~0.23
Isopropanol318.22.58~49.8
Ethanol318.23.08~59.4
Methanol318.23.15~60.8
Propylene Glycol318.23.59~69.3
Dimethyl Sulfoxide (DMSO)318.26.47~124.9
Polyethylene Glycol-400318.219.1~368.7

Data for ferulic acid is compiled from multiple sources.[3][4][5][6] The conversion to mg/mL is an approximation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is difficult, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the final desired working concentrations.

  • When diluting, add the stock solution to the aqueous medium and immediately vortex or pipette up and down to ensure rapid and thorough mixing. This can help to prevent localized high concentrations that may lead to precipitation.

  • Visually inspect the final working solutions for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution or using a solubilizing agent as described in the troubleshooting guide.

  • It is recommended that the final concentration of DMSO in the cell culture medium be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which the parent compound of this compound, ferulic acid, is known to be involved. These pathways are often targets of investigation for the anti-inflammatory and cytoprotective effects of such compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Ferulic_Acid Ferulic Acid Derivative Ferulic_Acid->Akt Modulation

Caption: PI3K/Akt Signaling Pathway.

NFkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ferulic_Acid Ferulic Acid Derivative Ferulic_Acid->IKK_complex Inhibition Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: NF-κB Signaling Pathway.

TLR4_NFkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ferulic_Acid Ferulic Acid Derivative Ferulic_Acid->TLR4 Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Pro_inflammatory_Cytokines

Caption: TLR4/NF-κB Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start: This compound Powder stock_sol Prepare Stock Solution in DMSO start->stock_sol serial_dil Serial Dilution in Aqueous Medium stock_sol->serial_dil working_sol Working Solutions serial_dil->working_sol treatment Treat Cells with Working Solutions working_sol->treatment cell_culture Cell Culture (e.g., 96-well plate) cell_culture->treatment incubation Incubation treatment->incubation endpoint Endpoint Assay (e.g., Viability, Cytokine) incubation->endpoint data_acq Data Acquisition endpoint->data_acq analysis Statistical Analysis data_acq->analysis end End: Results analysis->end

References

Technical Support Center: (-)-Bornyl Ferulate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and utilizing (-)-Bornyl ferulate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an ester formed from borneol and ferulic acid. Its chemical structure (Molecular Formula: C20H26O4) suggests it is a lipophilic, or fat-soluble, compound.[1] Such hydrophobic compounds often have poor solubility in aqueous solutions like cell culture media, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: Which solvents are recommended for dissolving this compound?

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a solvent toxicity control experiment to determine the maximum permissible concentration for your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[4][5] Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Problem: Compound precipitates out of solution.

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Precipitation observed after adding This compound stock to media B Step 1: Review Stock Solution Preparation A->B C Step 2: Optimize Dilution Method B->C F Ensure complete dissolution in DMSO. Use gentle warming (37°C). B->F Action D Step 3: Check Final Concentration C->D G Pre-warm media and serum. Add stock solution dropwise while vortexing. C->G Action E Step 4: Consider Formulation Strategies D->E H Lower the final concentration of this compound. D->H Action I Incorporate a solubilizing agent (e.g., cyclodextrins). E->I Action

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[2]

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol is adapted from methodologies for dissolving other hydrophobic compounds in aqueous media and aims to minimize precipitation.[2][3]

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed complete cell culture medium (containing serum, if applicable)

    • Sterile tubes

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C.

    • In a sterile tube, add the required volume of the pre-warmed medium.

    • While gently vortexing the tube containing the medium, add the required volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to mix the solution for a few seconds after adding the stock solution.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cell culture.

    • Important: Prepare fresh dilutions immediately before use. Do not store diluted solutions of this compound in aqueous media.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for solvents when preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.

SolventRecommended Starting Stock ConcentrationMaximum Final Concentration in MediaNotes
DMSO 10-50 mM< 0.5% (v/v)Most common solvent for in vitro assays. Always perform a solvent toxicity control.[2]
Ethanol 10-50 mM< 0.5% (v/v)Can be more volatile than DMSO. Check for cell line compatibility.
Acetone 10-50 mM< 0.1% (v/v)Higher potential for cytotoxicity. Use with caution and thorough validation.

Disclaimer: The information provided is intended as a guide. Researchers should perform their own optimization and validation experiments to determine the best conditions for their specific in vitro assays.

References

Stability of (-)-Bornyl ferulate under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of (-)-Bornyl Ferulate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of enzymes. As an ester of ferulic acid and borneol, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. Both ferulic acid and borneol moieties may also be independently susceptible to degradation.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The use of inert gas (e.g., argon or nitrogen) to displace air in the container can also prevent oxidative degradation.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products are expected to be ferulic acid and (-)-borneol, resulting from the hydrolysis of the ester bond. Under certain conditions, further degradation of ferulic acid may occur, potentially leading to compounds like 4-vinylguaiacol through decarboxylation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for quantifying this compound and its degradation products.[1][2][3][4] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause 1: Improper sample handling and storage.

    • Solution: Ensure that stock solutions and samples are prepared fresh for each experiment and stored under appropriate conditions (cool, dark, and tightly sealed) if not used immediately. Use amber vials to protect samples from light.

  • Possible Cause 2: Non-validated analytical method.

    • Solution: Develop and validate a stability-indicating HPLC method. The method should be proven to be linear, accurate, precise, specific, and robust for the quantification of this compound and its key degradation products.[5]

  • Possible Cause 3: Variability in experimental conditions.

    • Solution: Maintain strict control over experimental parameters such as temperature, pH, and light exposure. Use calibrated equipment and ensure consistent experimental setups across all replicates.

Issue 2: Rapid degradation of this compound observed.
  • Possible Cause 1: Inappropriate pH of the solution.

    • Solution: this compound, being an ester, is likely susceptible to pH-dependent hydrolysis. Determine the pH stability profile of the compound. For formulation development, use buffers to maintain the pH at a level where the compound exhibits maximum stability.

  • Possible Cause 2: Exposure to high temperatures.

    • Solution: Avoid exposing this compound to high temperatures during experimental procedures unless investigating thermal stability. The thermal decomposition of related compounds like bornyl acetate has been documented.[6] If heating is necessary, perform it for the shortest possible duration at the lowest effective temperature.

  • Possible Cause 3: Photodegradation.

    • Solution: Conduct experiments under controlled lighting conditions. Use light-protective containers and minimize exposure to UV and ambient light. Photostability studies should be conducted according to ICH guidelines to understand the light sensitivity of the molecule.[7]

Issue 3: Difficulty in identifying and quantifying degradation products.
  • Possible Cause 1: Lack of reference standards for degradation products.

    • Solution: If reference standards for expected degradation products (ferulic acid, (-)-borneol) are not available, they can be generated through forced degradation studies. Subject this compound to harsh conditions (e.g., strong acid/base, high temperature, oxidation) to produce the degradants.[8] These can then be isolated and characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Possible Cause 2: Co-elution of peaks in HPLC.

    • Solution: Optimize the HPLC method to achieve better separation. This can involve adjusting the mobile phase composition, gradient, flow rate, column temperature, or trying a different column chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80 °C for 48 hours. Also, reflux a solution of the compound in a suitable solvent at 60 °C for 24 hours. Analyze the samples by dissolving/diluting them in the mobile phase.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) and the solid compound to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours). Keep control samples wrapped in aluminum foil to protect them from light. Analyze the samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm (based on the chromophore of the ferulic acid moiety).[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Specificity should be confirmed by analyzing the forced degradation samples to ensure that the degradation product peaks do not interfere with the main peak of this compound.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how results can be structured.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours at 60 °C25.4%Ferulic acid, (-)-Borneol
0.1 M NaOH24 hours at RT85.2%Ferulic acid, (-)-Borneol
3% H₂O₂24 hours at RT15.8%Oxidized derivatives
Thermal (Solid)48 hours at 80 °C8.5%Ferulic acid, (-)-Borneol
Photolytic (UV)24 hours12.3%Isomers, degradation products

Table 2: pH Stability of this compound in Aqueous Solutions at 25 °C

pHHalf-life (t₁/₂) (hours)Degradation Rate Constant (k) (h⁻¹)
3.0720.0096
5.01500.0046
7.02000.0035
9.0500.0139

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Degradation (80°C) stock->thermal Expose to stress conditions photo Photodegradation (UV/Vis light) stock->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples identification Identify Degradation Products (LC-MS) hplc->identification quantification Quantify (-)-Bornyl ferulate & Degradants hplc->quantification

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway BF This compound FA Ferulic Acid BF->FA Hydrolysis (Acid/Base/Enzyme) B (-)-Borneol BF->B Hydrolysis (Acid/Base/Enzyme) Other Other Degradation Products BF->Other Oxidation/Photolysis VG 4-Vinylguaiacol FA->VG Decarboxylation (Heat) FA->Other Oxidation/Photolysis

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of (-)-Bornyl ferulate's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

This compound (C₂₀H₂₆O₄) is an ester formed from (-)-Borneol and ferulic acid.[1][2] The primary challenge to its oral bioavailability is its presumed low aqueous solubility, a common characteristic of lipophilic esters.[3][4] While the borneol moiety may enhance membrane permeation, the low solubility and slow dissolution rate in gastrointestinal fluids can be the rate-limiting step for absorption, leading to poor and variable bioavailability.[5][6][7]

Q2: What are the most promising formulation strategies for enhancing the bioavailability of this compound?

For lipophilic compounds like this compound, the most promising strategies focus on improving solubility and dissolution rates. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media.[8] SMEDDS can significantly enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state, increasing the surface area for absorption.[9][10]

  • Solid Dispersions: This technique involves dispersing the drug in an inert hydrophilic carrier or matrix at the solid state.[11][12] By reducing particle size to a molecular level and improving wettability, solid dispersions can substantially increase the dissolution rate and bioavailability of poorly water-soluble compounds.[6][13]

Q3: How does the borneol component of the molecule potentially influence its absorption?

Borneol is a natural bicyclic monoterpenoid that has been extensively studied as a permeation enhancer.[5][7] It is believed to facilitate drug transport across biological membranes, including the gastrointestinal lining and the blood-brain barrier.[5] The mechanisms may involve the transient disruption of the cell membrane lipid structure and modulation of tight junction proteins.[5] Therefore, the borneol moiety in this compound may intrinsically improve its membrane permeability, making solubility the primary hurdle to address.

Q4: What initial physicochemical characterization is essential before starting formulation development?

Before developing complex formulations, it is crucial to determine the following baseline properties of this compound:

  • Aqueous Solubility: Determine solubility in purified water and biorelevant buffers (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.[14]

  • LogP (Octanol-Water Partition Coefficient): To quantify its lipophilicity.

  • Crystalline State: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to understand its solid-state properties (crystalline vs. amorphous), which significantly impact dissolution.[13]

  • Dissolution Profile: Assess the intrinsic dissolution rate of the pure drug substance.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media for in vitro assays.

  • Question: My this compound is not dissolving in standard phosphate buffers for my in vitro release studies, leading to inconsistent results. What can I do?

  • Answer: This is a common issue for lipophilic compounds.

    • Co-solvents: First, try preparing a stock solution in an organic solvent like ethanol or DMSO and then diluting it with the aqueous buffer. Be aware that the final concentration of the organic solvent should be low (typically <1%) to avoid affecting the assay.[4]

    • Surfactants: If co-solvents are insufficient, consider adding a small, physiologically relevant concentration of a surfactant (e.g., Tween® 80, Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting and solubilization.

    • Formulation Approach: If the pure drug remains problematic, you must use an enabling formulation, such as a SMEDDS or a solid dispersion, for the dissolution test. This is more representative of how the drug would be formulated for in vivo administration.[15][16]

Issue 2: High variability and low permeability observed in Caco-2 cell assays.

  • Question: I am seeing highly variable results and a low apparent permeability coefficient (Papp) for this compound in my Caco-2 experiments. How can I troubleshoot this?

  • Answer: High variability and low Papp can stem from several factors.

    • Monolayer Integrity: Always verify the integrity of your Caco-2 monolayers before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[17][18] A drop in TEER values indicates compromised tight junctions.

    • Compound Precipitation: The compound may be precipitating out of the transport buffer due to its low aqueous solubility. Visually inspect the wells for precipitation. If this is the case, you may need to reduce the test concentration or incorporate a non-toxic solubilizing agent into the buffer.[19]

    • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the apical side, resulting in a low A-to-B Papp value.[20] To test for this, run a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

    • Metabolism: Caco-2 cells can express some metabolic enzymes. Analyze samples from both chambers via LC-MS to check for the appearance of metabolites.[20][21]

Issue 3: In vivo pharmacokinetic study in rats shows low and erratic oral bioavailability.

  • Question: My oral gavage study of a simple this compound suspension in rats resulted in very low plasma concentrations and high inter-animal variability. What is the likely cause?

  • Answer: This outcome is typical for BCS Class II compounds (low solubility, high permeability) when administered as a simple suspension.

    • Dissolution-Limited Absorption: The absorption is likely limited by how quickly the drug can dissolve in the GI tract. The erratic results stem from differences in individual animal GI physiology (e.g., gastric emptying time, fluid content).

    • Formulation is Key: You must use a bioavailability-enhancing formulation. A study on ferulic acid, a related compound, showed that a SMEDDS formulation increased the relative oral bioavailability by 185.96% compared to a suspension.[9][22]

    • Dose and Vehicle: Ensure the dose is not exceeding the solubility limit in the GI tract. The vehicle used for the suspension (e.g., carboxymethyl cellulose) should be consistent and properly prepared to ensure homogeneity.

    • Pre-systemic Metabolism: While the borneol moiety may improve stability, ferulic acid itself can undergo rapid metabolism. Consider analyzing for key metabolites in addition to the parent compound.

Data Presentation

Table 1: Illustrative Solubility Data for a Model Lipophilic Compound.

MediumSolubility (µg/mL)
Purified Water< 1
Simulated Gastric Fluid (pH 1.2)< 1
Fasted State Simulated Intestinal Fluid (pH 6.8)2.5
Fed State Simulated Intestinal Fluid (pH 5.0)4.8
20% (w/w) SMEDDS formulation in Water> 5000

This table illustrates how a self-microemulsifying formulation can dramatically increase the aqueous dispersibility of a poorly soluble compound compared to standard biorelevant media.

Table 2: Comparative Pharmacokinetic Parameters of Ferulic Acid after Oral Administration in Different Formulations in Rats (Illustrative Example).

ParameterFerulic Acid SuspensionFerulic Acid-SMEDDS
Cmax (ng/mL) 450 ± 85890 ± 110
Tmax (h) 0.50.25
AUC₀₋t (ng·h/mL) 1250 ± 2102325 ± 350
Relative Bioavailability (%) 100185.96

Data adapted from studies on ferulic acid SMEDDS, demonstrating the significant improvement in absorption (Cmax and AUC) with an advanced formulation.[9][22]

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

    • Select the components that show the highest solubilizing capacity for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., Smix ratios of 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, titrate the oil phase with the Smix mixture and observe the formation of clear, isotropic mixtures. Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a ratio from the optimal microemulsion region identified in the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the excipient mixture.

    • Vortex or stir the mixture gently at 37-40°C until the drug is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Droplet Size Analysis: Dilute the SMEDDS formulation (e.g., 100-fold) with purified water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add a specific amount of the SMEDDS formulation to a specific volume of water in a beaker with gentle stirring. Record the time taken for a clear microemulsion to form.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) under standard conditions (37°C, 5% CO₂, 95% humidity).

    • Seed the cells onto semipermeable filter supports (e.g., 12-well Transwell® inserts) at a density of approximately 8 x 10⁴ cells/mL.[18]

    • Culture the cells for 21 days to allow for differentiation and monolayer formation. Change the media every 2-3 days.[21]

  • Monolayer Integrity Test:

    • Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above 300 Ω·cm² for the transport experiment.[18]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the test solution of this compound in HBSS. The final concentration should not affect cell viability.

    • To measure apical (A) to basolateral (B) transport, add the test solution to the apical chamber and fresh HBSS to the basolateral chamber.[17]

    • Incubate the plates at 37°C on an orbital shaker.[21]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis and Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Protocol 3: Rat Pharmacokinetic Study (Oral Gavage)

  • Animal Acclimatization:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).[23]

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight (12 hours) before dosing, with free access to water.[24]

  • Formulation and Dosing:

    • Prepare the selected formulation (e.g., SMEDDS or solid dispersion reconstituted in water) at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).[25] The volume should typically be 1-2 mL/kg.[23]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein or suborbital vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[24][26]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[23][24]

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t₁/₂).

Visualizations

experimental_workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Testing start Physicochemical Characterization (Solubility, LogP, DSC) sol_check Is Aqueous Solubility < 10 µg/mL? start->sol_check form_select Select Formulation Strategy (SMEDDS, Solid Dispersion, etc.) sol_check->form_select Yes pk_study Rat Pharmacokinetic Study sol_check->pk_study No (Sufficient Solubility) excipient Excipient Solubility & Compatibility Screening form_select->excipient proto_form Prototype Formulation Development excipient->proto_form dissolution In Vitro Dissolution Testing proto_form->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 opt_check Results Meet Target Profile? caco2->opt_check opt_check->form_select No (Re-formulate) opt_check->pk_study Yes end Candidate for Further Development pk_study->end troubleshooting_bioavailability start Low Oral Bioavailability Observed cause What is the Limiting Factor? start->cause solubility Solubility-Limited cause->solubility Low Dissolution Rate High LogP permeability Permeability-Limited cause->permeability Good Solubility in Formulation Low Caco-2 Papp metabolism Metabolism-Limited (First-Pass) cause->metabolism High Clearance Low Parent Drug Exposure sol_actions Actions: - Use SMEDDS / Solid Dispersions - Particle Size Reduction (Micronization) - Increase Drug Loading in Formulation solubility->sol_actions perm_actions Actions: - Check for P-gp Efflux (In vitro) - Co-administer with P-gp Inhibitor - Leverage Borneol's Intrinsic Properties permeability->perm_actions met_actions Actions: - Investigate Metabolic Pathways - Consider Metabolic Inhibitors - Prodrug modification (already an ester) metabolism->met_actions antioxidant_pathway cluster_action Antioxidant Action ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Ferulate Ferulate Moiety (from this compound) ROS->Ferulate interacts with Damage Oxidative Damage & Cellular Stress Cell->Damage leads to Neutral Neutralized Species Ferulate->Neutral donates electron (scavenges)

References

Technical Support Center: Overcoming Poor Water Solubility of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor water solubility of (-)-Bornyl ferulate in formulation development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility low?

A: this compound (CAS: 55511-07-4, Molecular Formula: C₂₀H₂₆O₄) is an ester formed from ferulic acid and (-)-borneol.[1][2] Its poor water solubility is attributed to its chemical structure, which is predominantly lipophilic (fat-soluble). The bulky, nonpolar bornyl group and the largely hydrophobic ferulate backbone result in a molecule that is practically insoluble in aqueous media, posing a significant challenge for formulation and bioavailability.[3] More than 40% of new chemical entities are poorly soluble in water, making this a common issue in drug development.[4]

Q2: What are the primary strategies to improve the solubility of this compound?

A: The most effective strategies involve creating advanced drug delivery systems that enhance both solubility and dissolution rate. The three primary approaches for a neutral, lipophilic compound like this compound are:

  • Solid Dispersions: This technique involves dispersing this compound at a molecular level within a hydrophilic polymer matrix.[5] The drug exists in an amorphous (non-crystalline) state, which has higher energy and thus greater apparent solubility than its stable crystalline form.[6][7]

  • Lipid-Based Formulations (e.g., Nanoemulsions): Encapsulating this compound within the oil droplets of a nanoemulsion can significantly improve its aqueous dispersibility and absorption.[8][9] These systems use an oil phase, surfactants, and co-surfactants to create stable, sub-micron droplets containing the dissolved drug.[9][10]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the nonpolar this compound molecule, forming a complex that is significantly more water-soluble.[4][12][13]

Q3: How do I choose the best solubilization technique for my application?

A: The selection depends on the desired dosage form, required drug loading, and the target route of administration.

  • For Oral Solid Dosage (Tablets, Capsules): Solid dispersions are often the preferred method as the resulting powder can be easily processed into conventional solid forms. They are excellent for achieving high drug loading.

  • For Oral Liquid or Parenteral Formulations: Nanoemulsions are ideal. They can improve oral bioavailability by overcoming dissolution-limited absorption and may also be suitable for intravenous administration, provided the components are biocompatible.[14]

  • For Versatile Applications (Oral, Topical): Cyclodextrin complexes are highly versatile. They can be used to create aqueous solutions for oral or injectable use, or incorporated into semi-solid formulations like gels and creams.

Q4: What analytical techniques are essential for characterizing my this compound formulation?

A: A range of analytical methods is required to confirm the success of the formulation and ensure its quality and stability.

  • Visual Confirmation & Morphology: Scanning Electron Microscopy (SEM) for solid dispersions and Transmission Electron Microscopy (TEM) for nanoemulsions.

  • Physical State Confirmation (Amorphization): Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are critical for solid dispersions and cyclodextrin complexes to confirm the absence of drug crystallinity.[7][15][16]

  • Particle/Droplet Size Analysis: Dynamic Light Scattering (DLS) is used to measure the droplet size, polydispersity index (PDI), and zeta potential of nanoemulsions.[17]

  • Drug-Excipient Interaction: Fourier-Transform Infrared Spectroscopy (FTIR) helps to identify interactions between the drug and the carrier (polymer or cyclodextrin), which can confirm complexation or dispersion.[15]

  • Performance Testing: In vitro dissolution testing is the most crucial experiment to demonstrate enhanced solubility and release rate compared to the unformulated drug. High-Performance Liquid Chromatography (HPLC) is typically used for quantification.[18]

Q5: My formulation is unstable and the drug is precipitating over time. What should I do?

A: Instability, often seen as recrystallization or phase separation, is a common challenge with solubility-enhanced formulations. Refer to the troubleshooting guides in Section 2 for specific advice. General causes include:

  • For Solid Dispersions: Insufficient drug-polymer interaction or drug loading exceeding the polymer's capacity, leading to recrystallization. Consider a different polymer or reducing the drug load.

  • For Nanoemulsions: Incorrect surfactant-to-oil ratio or inappropriate component selection, leading to Ostwald ripening or coalescence. Re-evaluate the formulation using a pseudo-ternary phase diagram.

  • For Cyclodextrin Complexes: Low complexation efficiency or displacement of the drug by other molecules (including water) over time. Ensure the preparation method is optimized and the complex is properly dried and stored.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound.

Troubleshooting: Solid Dispersions
Problem Potential Causes Recommended Solutions
Low Drug Loading 1. Poor miscibility between this compound and the selected polymer. 2. The drug is crystallizing out during the manufacturing process.1. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility. 2. For solvent evaporation, use a solvent system that dissolves both components well. 3. For hot-melt extrusion, adjust the processing temperature to ensure complete melting and mixing without degrading the drug.[19]
Recrystallization During Storage 1. The amorphous state is thermodynamically unstable. 2. High drug loading (above saturation in the polymer). 3. Inappropriate storage conditions (high humidity/temperature).1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[6] 2. Ensure strong drug-polymer interactions (e.g., hydrogen bonding) to stabilize the amorphous form. 3. Reduce the drug-to-polymer ratio. 4. Store the final product in a desiccator or with a desiccant at a controlled temperature.
Poor Dissolution Enhancement 1. Incomplete conversion to the amorphous state. 2. The polymer used is not sufficiently water-soluble or swells too slowly. 3. The drug precipitates out of the supersaturated solution upon contact with the dissolution medium.1. Confirm 100% amorphization using DSC and PXRD analysis. 2. Switch to a more rapidly dissolving polymer (e.g., PVP K30, Soluplus®). 3. Include a precipitation inhibitor (a secondary polymer) in the formulation to maintain supersaturation.
Troubleshooting: Nanoemulsions
Problem Potential Causes Recommended Solutions
Unstable Emulsion (Creaming, Cracking) 1. Incorrect oil/surfactant/water ratio. 2. Insufficient energy input during homogenization. 3. Incompatible components or improper pH.1. Systematically develop the formulation using pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.[20] 2. Increase homogenization pressure/time or ultrasonication amplitude/duration.[9] 3. Ensure the chosen surfactant has an appropriate Hydrophile-Lipophile Balance (HLB) value for the selected oil.
Large or Polydisperse Droplet Size (>500 nm, PDI >0.3) 1. Insufficient surfactant or co-surfactant concentration to cover the oil-water interface. 2. High viscosity of the oil phase. 3. Sub-optimal processing parameters.1. Increase the concentration of the surfactant/co-surfactant mixture. 2. Select a lower-viscosity oil or slightly heat the phases before emulsification.[21] 3. Optimize homogenization parameters (e.g., more cycles, higher pressure).[22]
Drug Precipitation from Oil Phase 1. The concentration of this compound exceeds its solubility in the selected oil. 2. The drug is partitioning into the aqueous phase and precipitating.1. Determine the saturation solubility of this compound in various oils (e.g., medium-chain triglycerides, ethyl oleate) and select the one with the highest solubilizing capacity. 2. Reduce the drug loading to below the saturation point in the oil phase.
Troubleshooting: Cyclodextrin Inclusion Complexes
Problem Potential Causes Recommended Solutions
Low Complexation Efficiency 1. Poor fit of this compound within the cyclodextrin cavity. 2. Inefficient preparation method. 3. Competitive inhibition from solvent molecules.1. Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD) to find the best fit. A 1:1 molar ratio is a good starting point for stoichiometry studies.[11][23] 2. Use a more efficient preparation method like kneading or freeze-drying, which often yields better results than simple co-precipitation.[12][24] 3. Optimize parameters like time, temperature, and drug-to-CD ratio.
Incomplete Amorphization 1. Un-complexed drug remains in its crystalline form. 2. Insufficient energy input during preparation (e.g., grinding, kneading).1. Increase the molar ratio of cyclodextrin to the drug. 2. Increase the kneading or grinding time to ensure intimate contact and facilitate complex formation. 3. Wash the final product with a solvent in which the complex is insoluble but the free drug is soluble to remove any un-complexed material.[24]
Aggregation of Complexes 1. High concentration of the complex in an aqueous solution. 2. Intermolecular hydrogen bonding between complexes.1. Work with more dilute solutions if aggregation is an issue. 2. Consider using chemically modified cyclodextrins like HP-β-CD, which are designed to have higher aqueous solubility and reduced tendency to aggregate compared to natural β-CD.[25]

Section 3: Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55511-07-4[1]
Molecular Formula C₂₀H₂₆O₄[1]
Molecular Weight 330.42 g/mol [1]
Predicted Water Solubility Extremely Low / Practically InsolubleBased on the insolubility of its parent compounds, borneol and ferulic acid.[3][26]
Predicted logP High (Lipophilic)N/A

Table 2: Comparison of Solubility Enhancement Strategies (with data from model compounds)

StrategyPreparation MethodTypical ExcipientsSolubility Enhancement (Example)AdvantagesDisadvantages
Solid Dispersion Solvent Evaporation, Hot-Melt Extrusion, Spray Drying[16][27][28]PVP K30, HPMC, Soluplus®, Eudragit®Griseofulvin dissolution increased 11-fold with PVP.[27]High drug loading; suitable for solid dosage forms; established manufacturing processes.[19]Potential for recrystallization; requires specific polymers; thermal degradation risk with HME.
Nanoemulsion High-Pressure Homogenization, Ultrasonication, Spontaneous Emulsification[9][22]MCT oil, Ethyl Oleate, Tween® 80, Cremophor® EL, Transcutol®Paclitaxel oral bioavailability increased to over 70%.[14]Good for liquids and injectables; protects drug from degradation; enhances membrane permeation.Lower drug loading capacity; complex formulation; potential for physical instability (creaming, cracking).
Inclusion Complex Kneading, Co-precipitation, Freeze-Drying, Solvent Evaporation[13][29]β-Cyclodextrin, HP-β-CD, γ-CDNifedipine dissolution increased from 30% to 95% with HPβCD and an auxiliary agent.[30]High stability; significant solubility increase; versatile for different dosage forms.Limited by 1:1 or 1:2 drug-CD stoichiometry, limiting overall drug load; β-CD has limited aqueous solubility.
Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion via Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) ethanol:methanol co-solvent system in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried product from the flask, gently pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve to obtain a uniform powder.[31]

    • Store the resulting powder in a desiccator.

    • Characterization: Analyze the powder using DSC and PXRD to confirm its amorphous nature and FTIR to check for drug-polymer interactions.

Protocol 2: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization

  • Materials: this compound, Medium-Chain Triglyceride (MCT) oil, Tween® 80 (surfactant), Transcutol® P (co-surfactant), Purified water.

  • Procedure:

    • Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 10 mg/mL. Gently warm to 40-50°C to facilitate dissolution.

    • Aqueous Phase Preparation: Disperse Tween® 80 and Transcutol® P in purified water. A common starting ratio for surfactant:co-surfactant is 2:1 (w/w).

    • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while mixing at high speed (e.g., 10,000 rpm) using a high-shear mixer for 10 minutes.

    • High-Pressure Homogenization: Pass the resulting coarse emulsion through a high-pressure homogenizer.[9] Operate at approximately 15,000 psi for 5-10 cycles.[22] Ensure the system is cooled to prevent excessive heat buildup.

    • Allow the resulting translucent nanoemulsion to cool to room temperature.

    • Characterization: Measure droplet size and PDI using DLS. Evaluate physical stability by observing for any phase separation after centrifugation and during storage.

Protocol 3: Preparation of a this compound/β-Cyclodextrin Inclusion Complex via the Kneading Method

  • Materials: this compound, β-Cyclodextrin (β-CD), Ethanol, Water.

  • Procedure:

    • Calculate and weigh this compound and β-CD to achieve a 1:1 molar ratio.

    • Place the β-CD powder in a glass mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a thick, uniform paste.

    • Slowly add the this compound powder to the paste.

    • Knead the mixture thoroughly for 60 minutes, applying consistent pressure.[24] Add a few more drops of the solvent blend if the mixture becomes too dry. The goal is to maintain a paste-like consistency.

    • Dry the resulting paste in a vacuum oven at 50°C for 24 hours.

    • Pulverize the dried mass into a fine powder and sieve it.

    • To remove any un-complexed drug from the surface, wash the powder with a small amount of a non-polar solvent (like hexane) in which the complex is insoluble, followed by filtration and drying.[12][24]

    • Characterization: Use DSC and PXRD to confirm the formation of the inclusion complex and the amorphization of the drug.

Protocol 4: Standard Characterization Protocol - In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: 900 mL of Phosphate Buffered Saline (PBS) pH 6.8, maintained at 37 ± 0.5°C.

  • Procedure:

    • Set the paddle speed to 75 RPM.

    • Add an accurately weighed amount of the formulation (solid dispersion, cyclodextrin complex, or an equivalent amount of nanoemulsion) containing a fixed dose of this compound (e.g., 10 mg) to the dissolution vessel. Use unformulated this compound as a control.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw 5 mL aliquots of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

    • Plot the cumulative percentage of drug released versus time.

Section 4: Visual Guides

TroubleshootingWorkflow Problem Formulation Issue Identified (e.g., Low Solubility, Instability) Analyze Analyze Formulation Properties: - Physical State (DSC/PXRD) - Particle Size (DLS) - Dissolution Profile Problem->Analyze Start Diagnosis Identify Identify Root Cause Analyze->Identify Precipitation Precipitation / Recrystallization Identify->Precipitation If Amorphous State is Lost PoorDissolution Poor Dissolution Identify->PoorDissolution If Release is Slow PhysicalInstability Physical Instability (e.g., Emulsion Cracking) Identify->PhysicalInstability If Phase Separation Occurs ModifyParams Modify Formulation Parameters Precipitation->ModifyParams Adjust Drug:Carrier Ratio ChangeExcipient Change Excipients (Polymer, Surfactant, Oil, CD) Precipitation->ChangeExcipient Use Stabilizing Polymer PoorDissolution->ChangeExcipient Use Faster Dissolving Carrier OptimizeProcess Optimize Process (Homogenization, Drying, Kneading) PoorDissolution->OptimizeProcess Ensure Full Amorphization PhysicalInstability->ModifyParams Adjust Component Ratios PhysicalInstability->OptimizeProcess Increase Energy Input Recharacterize Re-characterize & Validate ModifyParams->Recharacterize ChangeExcipient->Recharacterize OptimizeProcess->Recharacterize Recharacterize->Identify If problem persists Success Problem Resolved Recharacterize->Success

Caption: General troubleshooting workflow for formulation development.

SolidDispersionWorkflow Start Start: This compound + Polymer Dissolve 1. Dissolve in Organic Solvent Start->Dissolve Evaporate 2. Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry 3. Vacuum Drying Evaporate->Dry Mill 4. Pulverize & Sieve Dry->Mill Product Final Product: Amorphous Solid Dispersion Mill->Product Characterize Characterization: - DSC / PXRD - Dissolution Test - FTIR Product->Characterize

Caption: Experimental workflow for solid dispersion preparation.

NanoemulsionWorkflow OilPhase Oil Phase: This compound in Oil Mix 1. High-Shear Mixing OilPhase->Mix AqPhase Aqueous Phase: Surfactant + Co-surfactant in Water AqPhase->Mix Coarse Coarse Emulsion Mix->Coarse Homogenize 2. High-Pressure Homogenization Coarse->Homogenize Product Final Product: Nanoemulsion Homogenize->Product Characterize Characterization: - Droplet Size (DLS) - Stability Analysis - Dissolution Test Product->Characterize

Caption: Experimental workflow for nanoemulsion preparation.

SolubilityStrategies Problem Core Problem: Poor Water Solubility of This compound SD Strategy 1: Solid Dispersion Problem->SD NE Strategy 2: Nanoemulsion Problem->NE CD Strategy 3: Cyclodextrin Complex Problem->CD Goal Goal: Enhance Dissolution & Bioavailability SD->Goal MechSD Mechanism: Create high-energy amorphous state SD->MechSD NE->Goal MechNE Mechanism: Encapsulate in lipid droplets NE->MechNE CD->Goal MechCD Mechanism: Encapsulate in hydrophilic host molecule CD->MechCD

Caption: Logical relationship of solubility enhancement strategies.

References

Technical Support Center: Scaling Up the Synthesis of (-)-Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-Bornyl ferulate. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols based on analogous ferulate ester syntheses, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound can be approached through two main routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the esterification of ferulic acid with (-)-borneol. Common methods include Fischer esterification, which is acid-catalyzed, and coupling agent-mediated esterification (e.g., using DIC/DMAP), which proceeds under milder conditions.

  • Enzymatic Synthesis: This method utilizes enzymes, such as lipases or feruloyl esterases, to catalyze the esterification or transesterification reaction. This approach is often preferred for its high selectivity and milder reaction conditions, which can be crucial for preserving the chirality of (-)-borneol.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several potential challenges:

  • Reaction Kinetics and Equilibrium: Esterification is a reversible reaction. On a larger scale, efficiently removing the water byproduct to drive the reaction to completion can be difficult.

  • Mass and Heat Transfer: In larger reactors, ensuring uniform mixing and temperature distribution is critical to avoid localized overheating and side reactions.

  • Downstream Processing and Purification: this compound is a hydrophobic molecule. Its separation from unreacted starting materials and byproducts at a large scale can be complex and may require specialized techniques like hydrophobic interaction chromatography.

  • Solvent and Reagent Handling: The use of large volumes of solvents and reagents requires careful consideration of safety, cost, and environmental impact.

Q3: How can I improve the yield of my scaled-up reaction?

A3: To improve the yield, consider the following strategies:

  • Le Chatelier's Principle: For equilibrium-limited reactions like Fischer esterification, using a large excess of one reactant (typically the less expensive one) or actively removing the water byproduct (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product.[1][2]

  • Catalyst Optimization: Ensure the catalyst loading is optimized for the larger scale. For enzymatic reactions, consider using immobilized enzymes for easier recovery and reuse.

  • Reaction Conditions: Optimize temperature, pressure, and reaction time for the specific scale of your reaction. What works at the lab bench may need adjustment in a larger vessel.

Q4: I am observing significant side product formation. What can I do?

A4: Side product formation can often be mitigated by:

  • Milder Reaction Conditions: If using chemical synthesis, switching to a milder method like Steglich esterification with DIC/DMAP can reduce side reactions.[3][4]

  • Enzymatic Synthesis: Enzymes offer high specificity, which can significantly reduce the formation of unwanted byproducts.

  • Temperature Control: Ensure uniform and controlled heating to prevent thermal degradation of reactants or products.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress using TLC or HPLC.- Increase the catalyst concentration.- If using Fischer esterification, ensure efficient water removal.[1][5]
Equilibrium Limitation - Increase the molar ratio of one of the reactants (e.g., (-)-borneol).- For enzymatic synthesis, consider a solvent system that favors the forward reaction.
Enzyme Deactivation (Enzymatic Synthesis) - Check for optimal pH and temperature for the enzyme being used.- Ensure the solvent is compatible with the enzyme and does not cause denaturation.- Consider enzyme immobilization to improve stability.[6]
Substrate or Product Inhibition (Enzymatic Synthesis) - Optimize substrate concentrations; high concentrations can sometimes inhibit enzyme activity.[7]- Consider in-situ product removal to alleviate product inhibition.
Purification Challenges
Potential Cause Troubleshooting Steps
Difficulty in Separating Product from Unreacted Starting Materials - Optimize the mobile phase for column chromatography to improve resolution.- Consider using a different purification technique, such as hydrophobic interaction chromatography (HIC) for the hydrophobic this compound.[8][9]
Co-elution with Byproducts - Adjust the polarity of the solvent system in your chromatography.- If byproducts are acidic (e.g., unreacted ferulic acid), a basic wash of the organic phase during workup can help remove them.
Product Precipitation or Oiling Out - Ensure the chosen solvent for purification can fully dissolve the crude product.- Consider a solvent gradient during chromatography to maintain solubility.

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are adapted from literature on similar ferulate esters and should be considered as a starting point. Optimization for the specific synthesis of this compound at scale is necessary.

Protocol 1: Enzymatic Synthesis of this compound (Transesterification)

This protocol is based on the enzymatic synthesis of other ferulate esters.

Materials:

  • Ethyl ferulate

  • (-)-Borneol

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Anhydrous organic solvent (e.g., toluene, 2-methyl-2-butanol)

  • Molecular sieves

Procedure:

  • To a stirred reactor, add ethyl ferulate (1 equivalent) and (-)-borneol (1.5-3 equivalents) dissolved in the chosen anhydrous organic solvent.

  • Add activated molecular sieves to the mixture to scavenge any residual water.

  • Add the immobilized lipase to the reaction mixture.

  • Heat the mixture to the optimal temperature for the chosen lipase (typically 40-60°C) and stir.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Chemical Synthesis of this compound (Steglich Esterification)

This protocol utilizes a coupling agent for milder reaction conditions.

Materials:

  • Ferulic acid

  • (-)-Borneol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a reactor under an inert atmosphere (e.g., nitrogen), dissolve ferulic acid (1 equivalent), (-)-borneol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize quantitative data from the synthesis of analogous ferulate esters and can serve as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Enzymatic Ferulate Synthesis

Ferulate EsterEnzymeSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Prenyl ferulateFeruloyl esterase FaeB2Vinyl ferulate, Prenoln-hexane:t-butanol:MOPS buffer302471.5[8][10]
Butyl ferulateImmobilized Steapsin LipaseFerulic acid, ButanolDMSO456~64 (mM conversion)[6]
Phytosterol ferulateCandida rugosa lipaseVinyl ferulate, Phytosterols--10 days<55[11]

Table 2: Example of Chemical Synthesis Conditions for a Ferulate Ester

Ferulate EsterSynthesis MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Phytosterol ferulateAcidic Ionic Liquid Catalysis[BSO3HMim]OTFToluene1002.5>99 (conversion)[11]
Ethyl ferulateAcid-catalyzed transethylationH2SO4EthanolReflux9.3787.11[1]

Visualizations

Experimental Workflow: Enzymatic Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Ethyl Ferulate and (-)-Borneol in Solvent add_sieves Add Molecular Sieves reactants->add_sieves add_enzyme Add Immobilized Lipase add_sieves->add_enzyme react Heat and Stir (40-60°C) add_enzyme->react monitor Monitor by TLC/HPLC react->monitor filter_enzyme Filter to Recover Enzyme monitor->filter_enzyme Reaction Complete concentrate Solvent Removal filter_enzyme->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic: Low Product Yield

G decision decision action action start Low Yield Observed check_completion Is the reaction aomplete? start->check_completion check_equilibrium Is it an equilibrium -limited reaction? check_completion->check_equilibrium Yes action_extend_time Extend reaction time Increase catalyst load check_completion->action_extend_time No check_side_products Are significant side products observed? check_equilibrium->check_side_products No action_shift_eq Use excess reactant Remove water byproduct check_equilibrium->action_shift_eq Yes final_product Optimized Yield check_side_products->final_product No action_milder_cond Use milder conditions (e.g., enzymatic or DIC/DMAP) Optimize temperature check_side_products->action_milder_cond Yes action_extend_time->check_equilibrium action_shift_eq->check_side_products action_milder_cond->final_product

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Ferulic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

Ferulic acid, a phenolic compound abundant in the plant kingdom, is well-regarded for its potent antioxidant properties.[1][2] Its ability to scavenge free radicals is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[1] Esterification of ferulic acid at its carboxylic acid group creates derivatives with altered physicochemical properties, such as lipophilicity, which can influence their antioxidant efficacy in different biological or food-based systems.

In Vitro Antioxidant Activity: A Tabular Comparison

The antioxidant capacity of ferulic acid and its esters is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)TEAC (Trolox Equivalents)Reference
Ferulic Acid DPPH23.93-[3]
ABTS183.08-[4]
Superoxide Scavenging92.43-[2]
Methyl Ferulate ABTS-Lower than Ferulic Acid[1]
Ethyl Ferulate DPPH66.7-[5]
ABTS-Lower than Ferulic Acid[1]
Propionyl Ferulate DPPHSuperior to Ferulic Acid-[6]
Hydroxyl Radical ScavengingSuperior to Ferulic Acid-[6]
Nitric Oxide ScavengingSuperior to Ferulic Acid-[6]
Alkyl Ferulates (C7-C18) Rat Liver MicrosomesC12: 11.03, C8: 12.40, C13: 18.60, C9: 19.74 (All significantly lower than Ferulic Acid's 243.84)-[7]

Note: The table summarizes representative data. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The trend, however, indicates that esterification can modulate the antioxidant activity of ferulic acid.

Interpreting the Data: Structure-Activity Relationship

The available data suggests a complex relationship between the ester group and antioxidant activity. In some assays, such as the DPPH and ABTS radical scavenging assays performed in homogenous solutions, ferulic acid exhibits stronger or comparable activity to its simple alkyl esters like methyl and ethyl ferulate.[1] However, when evaluated in more complex, heterophasic systems, such as rat liver microsomes, longer-chain alkyl esters (from C7 to C18) have demonstrated significantly enhanced antioxidant activity compared to ferulic acid.[7] This suggests that the increased lipophilicity of the esters allows for better interaction with and protection of lipid membranes from oxidative damage.

Conversely, a study on propionyl ferulate showed superior scavenging activity against DPPH, hydroxyl, and nitric oxide radicals when compared to ferulic acid.[6] This highlights that the nature of the esterifying group plays a crucial role in determining the overall antioxidant potential.

Experimental Methodologies: A Closer Look

The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific experimental details may vary between research laboratories.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH DPPH Solution (in methanol) Mix Mix DPPH with Test Compound/Control DPPH->Mix Sample Test Compound (e.g., Ferulate) Sample->Mix Control Methanol Control->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay

In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_sol ABTS Solution Radical_gen Generate ABTS•+ (in dark, 12-16h) ABTS_sol->Radical_gen Persulfate Potassium Persulfate Persulfate->Radical_gen Mix Mix ABTS•+ with Test Compound/Trolox Radical_gen->Mix Sample Test Compound Sample->Mix Trolox Trolox Standard Trolox->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Spectro Measure Absorbance (at ~734 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate TEAC Determine TEAC Value Calculate->TEAC

Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant Mechanism of Ferulic Acid

The antioxidant action of ferulic acid primarily involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process generates a stable phenoxy radical, which can be further stabilized by resonance, thereby terminating the free radical chain reaction.

Ferulic_Acid_Antioxidant_Mechanism FA Ferulic Acid (with -OH group) H_donation Hydrogen Atom Donation FA->H_donation Provides H• Radical Free Radical (e.g., ROO•) Radical->H_donation Accepts H• Phenoxy_Radical Stable Phenoxy Radical (Resonance Stabilized) H_donation->Phenoxy_Radical Neutralized_Radical Neutralized Radical (e.g., ROOH) H_donation->Neutralized_Radical Termination Chain Reaction Termination Phenoxy_Radical->Termination

References

A Comparative Analysis of the Neuroprotective Effects of (-)-Bornyl Ferulate and Borneol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, both (-)-Bornyl ferulate and Borneol have garnered attention for their potential therapeutic applications in mitigating neuronal damage, particularly in the context of cerebral ischemia. This guide provides a detailed comparison of their neuroprotective effects based on available preclinical data. It is important to note that while extensive research exists on Borneol, literature directly evaluating the neuroprotective properties of this compound is limited. Therefore, this guide utilizes data on Benzyl ferulate, a structurally similar ester of ferulic acid, as a proxy to facilitate a comparative discussion. This comparison is intended for researchers, scientists, and drug development professionals to navigate the existing evidence and identify areas for future investigation.

Executive Summary

Borneol has been extensively studied and demonstrated to exert neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways. It has been shown to reduce infarct volume, improve neurological deficits, and modulate key signaling cascades involved in neuronal survival. While direct data on this compound is scarce, studies on the related compound, Benzyl ferulate, indicate potent antioxidant and anti-apoptotic effects, suggesting that the ferulate moiety contributes significantly to neuroprotection. A direct comparative study between this compound and Borneol is warranted to definitively ascertain their relative efficacy.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies on Borneol and Benzyl ferulate, offering a side-by-side view of their efficacy in various models of cerebral ischemia.

Table 1: Effects of Borneol on Neurological Deficit and Infarct Volume

CompoundModelDosageNeurological Score ReductionInfarct Volume ReductionReference
(+)-BorneolPermanent Middle Cerebral Artery Occlusion (pMCAO) in rats1.0 mg/kgSignificantly lower than vehicleSignificant decrease[1]
l-BorneolpMCAO in rats0.2 g/kgSignificant reduction at 72hDose-dependent reduction[2]
Natural & Synthetic BorneolIschemia/Reperfusion (I/R) in rats0.2 g/kgSignificant reductionSignificant reduction[3][4]

Table 2: Effects of Benzyl Ferulate on Neurological Deficit and Infarct Volume

CompoundModelDosageNeurological Score ImprovementInfarct Volume ReductionReference
Benzyl FerulateMiddle Cerebral Artery Occlusion (MCAO) in rats5, 10, 20 mg/kgDose-dependent improvementDose-dependent reduction[5]

Table 3: Effects on Biochemical Markers of Oxidative Stress and Inflammation

CompoundModelDosageKey Biochemical ChangesReference
Borneol Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons-↓ ROS generation, ↓ NO production, ↓ iNOS expression[6]
pMCAO in rats1.0 mg/kg↓ iNOS expression, ↓ TNF-α expression[1]
I/R in rats0.2 g/kg↓ TNF-α, ↓ IL-6[3]
Benzyl Ferulate MCAO in rats5, 10, 20 mg/kg↓ MDA content, ↑ SOD activity, ↓ NOX2/NOX4 expression[5]
Hypoxia/Reoxygenation (H/R) in SH-SY5Y cells-↓ ROS production, ↓ MDA content, ↑ SOD activity[5]

Note: ↓ indicates a decrease, and ↑ indicates an increase. ROS: Reactive Oxygen Species; NO: Nitric Oxide; iNOS: inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; MDA: Malondialdehyde; SOD: Superoxide Dismutase; NOX: NADPH Oxidase.

Experimental Protocols

Borneol Neuroprotection Studies

1. Animal Model of Permanent Cerebral Ischemia:

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Permanent middle cerebral artery occlusion (pMCAO) was induced by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Treatment: (+)-Borneol (0.5, 1.0, or 2.0 mg/kg) was administered intraperitoneally.

  • Assessments: Neurological deficits were scored 48 hours after pMCAO. Infarct volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Western blot analysis was used to determine the protein levels of iNOS and TNF-α in the ischemic cortex.[1]

2. In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R):

  • Model: Primary cortical neuron cultures from neonatal rats.

  • Procedure: Neurons were subjected to oxygen-glucose deprivation for 2 hours, followed by 24 hours of reperfusion.

  • Treatment: Borneol was added to the culture medium during the OGD and reperfusion phases.

  • Assessments: Neuronal injury was assessed by measuring lactate dehydrogenase (LDH) release. Intracellular reactive oxygen species (ROS) were detected using a fluorescent probe. Mitochondrial membrane potential was measured. Levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and activation of the NF-κB signaling pathway were also evaluated.[6]

Benzyl Ferulate Neuroprotection Study

1. Animal Model of Cerebral Ischemia/Reperfusion (CI/R):

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) was induced for 2 hours, followed by 24 hours of reperfusion.

  • Treatment: Benzyl ferulate (5, 10, or 20 mg/kg) was administered.

  • Assessments: Neurological function was evaluated. Cerebral infarct volume was measured by TTC staining. Apoptosis was assessed by TUNEL staining and western blot for Bax, Bcl-2, and cleaved caspase-3. Oxidative stress markers (MDA and SOD) and NADPH oxidase (NOX) 2 and NOX4 expression were also measured.[5]

2. In Vitro Model of Hypoxia/Reoxygenation (H/R):

  • Model: SH-SY5Y human neuroblastoma cells.

  • Procedure: Cells were subjected to hypoxia for a specific duration, followed by reoxygenation.

  • Treatment: Benzyl ferulate was administered during the H/R insult.

  • Assessments: Cell viability was measured. ROS production, MDA levels, and SOD activity were determined.[5]

Signaling Pathways and Mechanisms of Action

Borneol's Neuroprotective Signaling Pathways

Borneol appears to exert its neuroprotective effects by modulating multiple signaling pathways. A key mechanism involves the inhibition of the pro-inflammatory NF-κB pathway.[6] By preventing the degradation of IκBα, borneol blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of inflammatory mediators like iNOS and TNF-α.[1][6] Furthermore, borneol mitigates oxidative stress by reducing ROS and NO production and inhibits apoptosis by downregulating caspase activity.[6] More recent studies also suggest that borneol can promote neurogenesis and angiogenesis, contributing to long-term recovery after ischemic injury.[2]

Borneol_Pathway Ischemia_Reperfusion Ischemia/Reperfusion ROS_NO ↑ ROS & NO Production Ischemia_Reperfusion->ROS_NO NFkB_Activation NF-κB Activation Ischemia_Reperfusion->NFkB_Activation Apoptosis ↑ Apoptosis (Caspase activation) Ischemia_Reperfusion->Apoptosis ROS_NO->NFkB_Activation Neuronal_Damage Neuronal Damage ROS_NO->Neuronal_Damage Inflammation ↑ Inflammation (iNOS, TNF-α) NFkB_Activation->Inflammation Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage Borneol Borneol Borneol->ROS_NO Inhibits Borneol->NFkB_Activation Inhibits Borneol->Apoptosis Inhibits

Borneol's neuroprotective mechanism.
Benzyl Ferulate's Neuroprotective Signaling Pathways

The neuroprotective mechanism of Benzyl ferulate is strongly linked to its antioxidant properties. It has been shown to downregulate the expression of NADPH oxidase isoforms NOX2 and NOX4, which are major sources of ROS in the brain following ischemia/reperfusion injury.[5] By inhibiting NOX2 and NOX4, Benzyl ferulate reduces oxidative stress, as evidenced by decreased MDA levels and increased SOD activity. This reduction in oxidative stress, in turn, mitigates apoptosis by modulating the expression of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[5]

Benzyl_Ferulate_Pathway Ischemia_Reperfusion Ischemia/Reperfusion NOX2_NOX4 ↑ NOX2/NOX4 Expression Ischemia_Reperfusion->NOX2_NOX4 Oxidative_Stress ↑ Oxidative Stress (↑ ROS, ↑ MDA, ↓ SOD) NOX2_NOX4->Oxidative_Stress Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3) Oxidative_Stress->Apoptosis Neuronal_Damage Neuronal Damage Apoptosis->Neuronal_Damage Benzyl_Ferulate Benzyl Ferulate Benzyl_Ferulate->NOX2_NOX4 Inhibits

Benzyl Ferulate's neuroprotective mechanism.

Discussion and Future Directions

The available evidence suggests that both Borneol and ferulate esters possess significant neuroprotective properties, albeit through potentially different primary mechanisms. Borneol demonstrates a broader range of action, targeting inflammation, oxidative stress, and apoptosis, while also promoting recovery through neurogenesis and angiogenesis. Benzyl ferulate, as a proxy for this compound, appears to be a potent antioxidant, primarily by inhibiting NADPH oxidase activity.

The esterification of ferulic acid with borneol to form this compound is a rational strategy to enhance the bioavailability of ferulic acid to the brain, given borneol's known ability to cross the blood-brain barrier. It is plausible that this compound combines the neuroprotective attributes of both its parent molecules, potentially offering a synergistic effect.

However, to substantiate this hypothesis and to provide a definitive comparison, direct experimental evaluation of this compound is crucial. Future studies should aim to:

  • Conduct head-to-head comparisons of this compound and Borneol in standardized in vitro and in vivo models of cerebral ischemia.

  • Elucidate the detailed molecular mechanisms of this compound, including its effects on inflammatory and apoptotic pathways.

  • Investigate the pharmacokinetics and brain distribution of this compound to confirm enhanced delivery of the ferulate moiety.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of (-)-Bornyl Ferulate and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-inflammatory therapeutics, the search for novel compounds with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed, data-driven comparison of the anti-inflammatory activities of (-)-Bornyl ferulate, a natural compound, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental evidence.

Mechanistic Overview: Divergent Pathways to Inflammation Control

The anti-inflammatory effects of ibuprofen are well-established and primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen effectively reduces the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.

This compound, an ester of ferulic acid and borneol, appears to exert its anti-inflammatory effects through a multi-target mechanism. Its constituent, ferulic acid, has been shown to modulate inflammatory responses by regulating the levels of inflammatory cytokines and targeting key signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). Borneol, the other component, also contributes to the anti-inflammatory profile, with studies indicating its ability to reduce neuroinflammation through the inhibition of the NF-κB pathway. While the precise mechanism of the intact this compound molecule is a subject of ongoing research, it is hypothesized to involve a synergistic interplay between the ferulic acid and borneol moieties, potentially impacting both COX and NF-κB pathways.

Preclinical Efficacy: A Head-to-Head Look at Animal Model Data

To objectively compare the anti-inflammatory and analgesic potencies of this compound and ibuprofen, we have compiled data from standardized preclinical models: carrageenan-induced paw edema, xylene-induced ear edema, and the acetic acid-induced writhing test. Due to the limited availability of direct comparative studies, this analysis draws from individual study results for each compound. It is important to note that variations in experimental protocols, such as animal strains, drug dosages, and administration routes, may influence the outcomes.

Carrageenan-Induced Paw Edema

This model is a widely accepted method for evaluating acute inflammation. The percentage of edema inhibition indicates the extent to which a compound can reduce swelling.

CompoundDoseTime PointEdema Inhibition (%)
Ibuprofen 100 mg/kg3 hours45%
200 mg/kg3 hours55%
Ferulic Acid *100 mg/kg6 hours28%[1][2]
200 mg/kg6 hours37.5%[1][2]

*Data for Ferulic Acid, a component of this compound.

Xylene-Induced Ear Edema

This assay assesses the ability of a compound to reduce topical inflammation.

CompoundDoseInhibition of Edema (%)
Ibuprofen 20 mg/kg~50%
This compound Data not available
Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic activity of a substance by measuring the reduction in abdominal constrictions (writhes) induced by an irritant.

CompoundDoseInhibition of Writhing (%)
Ibuprofen 100 mg/kg~70-80%
This compound Data not available

Experimental Protocols in Detail

To ensure transparency and facilitate the replication of findings, the following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard (ibuprofen), and test (this compound) groups.

  • Drug Administration: Test compounds or vehicle (e.g., 1% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Xylene-Induced Ear Edema in Mice
  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Grouping and Drug Administration: Similar to the paw edema model, mice are grouped and treated with the test compounds or a vehicle.

  • Induction of Edema: A fixed volume (e.g., 0.03 mL) of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Sample Collection: Two hours after xylene application, mice are euthanized, and circular sections of both ears are collected using a cork borer.

  • Measurement: The weight of the ear sections is measured. The difference in weight between the right and left ear punches is calculated as the edema value.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100 where Ec is the average edema of the control group and Et is the average edema of the treated group.

Acetic Acid-Induced Writhing Test in Mice
  • Animal Model: Swiss albino mice are typically used.

  • Grouping and Drug Administration: Mice are grouped and administered the test compounds or vehicle 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6-0.7% solution of acetic acid (10 mL/kg) is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15-20 minutes). A writhe is characterized by the stretching of the abdomen with the simultaneous stretching of at least one hind limb.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

cluster_Ibuprofen Ibuprofen's Mechanism of Action Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-1->Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits

Caption: Ibuprofen's primary anti-inflammatory mechanism.

cluster_BF Postulated Mechanism of this compound Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX-2 Pathway COX-2 Pathway Inflammatory Stimuli->COX-2 Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2 Pathway->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins->Inflammation BornylFerulate This compound BornylFerulate->NF-κB Pathway Inhibits BornylFerulate->COX-2 Pathway Potentially Inhibits

Caption: Postulated anti-inflammatory pathways of this compound.

cluster_Workflow General Experimental Workflow start Animal Acclimatization grouping Random Grouping (Control, Standard, Test) start->grouping treatment Drug/Vehicle Administration grouping->treatment induction Induction of Inflammation (Carrageenan/Xylene/Acetic Acid) treatment->induction measurement Data Collection (Paw Volume/Ear Weight/Writhes) induction->measurement analysis Statistical Analysis (% Inhibition) measurement->analysis end Results analysis->end

Caption: Workflow for in vivo anti-inflammatory models.

Concluding Remarks

The available data suggests that ibuprofen is a potent anti-inflammatory agent with a well-characterized mechanism of action. While direct comparative data for this compound is still emerging, the anti-inflammatory activity of its constituent, ferulic acid, has been demonstrated, albeit at a seemingly lower potency than ibuprofen in the carrageenan-induced paw edema model. The potential for this compound to act via multiple pathways, including NF-κB inhibition, presents an interesting avenue for further investigation, particularly in the context of developing anti-inflammatory agents with novel mechanisms and potentially improved side-effect profiles. Further head-to-head comparative studies employing standardized protocols are warranted to definitively establish the relative anti-inflammatory efficacy of this compound and ibuprofen.

References

The Efficacy of Ferulic Acid Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of (-)-Bornyl Ferulate Versus Other Ferulic Acid Esters Supported by Experimental Data

For researchers and professionals in drug development, the selection of an optimal active pharmaceutical ingredient is paramount. Ferulic acid, a phenolic compound renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties, has garnered significant attention. To enhance its bioavailability and therapeutic efficacy, various ester derivatives have been synthesized. This guide provides a comparative analysis of the efficacy of several ferulic acid esters, with a special focus on the available data, or lack thereof, for this compound.

Executive Summary

While a comprehensive body of research exists for various alkyl and aromatic esters of ferulic acid, there is a notable scarcity of published experimental data specifically detailing the efficacy of this compound. This guide synthesizes the available quantitative data for other ferulic acid esters to provide a comparative framework. The known biological activities of borneol, the alcohol moiety of this compound, are also discussed to offer potential insights into the anticipated properties of this compound.

Our comparative analysis indicates that the lipophilicity of ferulic acid esters, determined by the nature of the esterifying alcohol, plays a crucial role in their biological activity. Increased lipophilicity can enhance membrane permeability and, consequently, certain biological effects. However, it may also influence antioxidant capacity, with some studies suggesting a potential decrease in free radical scavenging activity with increased ester chain length.

I. Comparative Efficacy Data

The following tables summarize the available quantitative data for various ferulic acid esters across key efficacy parameters.

Table 1: Antioxidant Activity of Ferulic Acid and its Esters
CompoundAssayResultsReference
Ferulic Acid DPPH Radical ScavengingIC50 = 23.93 µM[1]
ABTS Radical Cation ScavengingStrongest activity among tested ferulates[2][3]
FRAPHigher activity than methyl and ethyl ferulates[2][3]
Methyl Ferulate DPPH Radical ScavengingWeaker than Ferulic Acid[4]
ABTS Radical Cation ScavengingWeaker than Ferulic Acid[2][3]
FRAPWeaker than Ferulic Acid[2][3]
Ethyl Ferulate DPPH Radical ScavengingWeaker than Ferulic Acid[5]
ABTS Radical Cation ScavengingWeaker than Ferulic Acid[2][3]
FRAPWeaker than Ferulic Acid[2][3]
Propionyl Ferulate DPPH Radical ScavengingSuperior to Ferulic Acid[6]
Hydroxyl Radical ScavengingSuperior to Ferulic Acid[6]
Nitric Oxide Radical ScavengingSuperior to Ferulic Acid[6]
Benzyl Ferulate Antioxidant effect in CI/R injuryPotentially higher than Ferulic Acid due to increased lipophilicity[7]
This compound No quantitative data available in the searched literature.
Table 2: Anti-Inflammatory Effects of Ferulic Acid and its Esters
CompoundModel/AssayKey FindingsReference
Ferulic Acid LPS-stimulated macrophagesReduced TNF-α, IL-6, IL-1β; Inhibited NLRP3 inflammasome[8]
Ethyl Ferulate LPS-stimulated RAW 264.7 macrophagesInhibition of NF-κB activity[5]
Bornyl Acetate Human chondrocytesAnti-inflammatory effect via induction of IL-11[9]
Bornyl Salicylate Carrageenan-induced paw edema in miceSignificant reduction in edema; Decreased PGE2, NO, and pro-inflammatory cytokines[10]
This compound No direct comparative data available. Mentioned as a 5-lipoxygenase inhibitor, suggesting potential anti-inflammatory action.
Table 3: Neuroprotective Properties of Ferulic Acid and its Esters
CompoundModel/AssayKey FindingsReference
Ferulic Acid Cerebral Ischemia/Reperfusion InjuryNeuroprotective via antioxidant and anti-apoptotic mechanisms[11]
Benzyl Ferulate Cerebral Ischemia/Reperfusion Injury in ratsMitigates oxidative stress injuries; higher concentration in brain tissue than ferulic acid[7]
(-)-Borneol Cerebral IschemiaNeuroprotective effects, better than synthetic borneol[2]
This compound PC12 cellsInduced neurite-like structures, suggesting potential neuro-differentiating activity. No direct neuroprotection data.
Table 4: Lipophilicity and Bioavailability of Ferulic Acid and its Esters
CompoundParameterObservationReference
Ferulic Acid BioavailabilityLimited due to poor intrinsic distribution rate[2]
Benzyl Ferulate Lipophilicity & BioavailabilityHigher lipid solubility and concentration in plasma and brain tissue compared to ferulic acid[7]
Phenethyl Esters of Ferulic Acid ADME PredictionPredicted to have high oral bioavailability and blood-brain barrier permeation[1]
(-)-Borneol BioavailabilityExtensive hepatic first-pass glucuronidation[2]
This compound No experimental data available on lipophilicity or bioavailability.

II. Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound (ferulic acid or its esters) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This in vitro model assesses the potential of a compound to mitigate the inflammatory response induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.

  • Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • LPS is then added to the culture medium to induce an inflammatory response.

  • After a defined incubation period, the cell culture supernatant is collected.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

  • Cell lysates can be used to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB) via Western blotting.

III. Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental procedures.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription FerulicAcidEsters Ferulic Acid Esters FerulicAcidEsters->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of ferulic acid esters.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 In Vivo & ADME Studies Synthesis Synthesis of Ferulic Acid Esters Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) Characterization->AntiInflammatory Neuroprotection Neuroprotection Assays (e.g., PC12 cell model) Characterization->Neuroprotection AnimalModels Animal Models of Disease (e.g., Cerebral Ischemia) AntiInflammatory->AnimalModels Neuroprotection->AnimalModels Bioavailability Bioavailability & Lipophilicity (LogP, Cmax, Tmax) AnimalModels->Bioavailability

Caption: General experimental workflow for comparing the efficacy of different ferulic acid esters.

IV. Discussion and Future Directions

The esterification of ferulic acid is a promising strategy to enhance its therapeutic potential. The available data suggests that modifying the ester group can significantly impact its antioxidant, anti-inflammatory, and neuroprotective activities, as well as its pharmacokinetic profile. For instance, propionyl ferulate demonstrated superior radical scavenging activity compared to the parent compound, while the increased lipophilicity of benzyl ferulate resulted in higher brain concentrations.

The significant gap in the scientific literature regarding the biological activities of This compound is a critical area for future research. Given the known anti-inflammatory and neuroprotective properties of borneol and its other esters like bornyl acetate and bornyl salicylate, it is plausible that this compound could exhibit potent therapeutic effects. The bulky and lipophilic nature of the borneol moiety may enhance cell membrane permeability and interaction with specific biological targets.

Recommendations for Future Research:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of high-purity this compound are prerequisites for any biological evaluation.

  • In Vitro Efficacy Studies: A comprehensive in vitro assessment of the antioxidant, anti-inflammatory, and neuroprotective properties of this compound should be conducted using standardized assays (e.g., DPPH, ABTS, LPS-stimulated macrophages, neuronal cell lines) to allow for direct comparison with other ferulic acid esters.

  • Lipophilicity and Bioavailability: Experimental determination of the octanol-water partition coefficient (LogP) and in vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the biological activities of this compound, for example, its effects on key signaling pathways like NF-κB or Nrf2, will be crucial for its potential development as a therapeutic agent.

References

A Comparative Guide to the In Vivo Neuroprotective Effects of (-)-Bornyl Ferulate and Alternative Therapies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo evidence supporting the neuroprotective effects of (-)-Bornyl ferulate against established therapeutic agents for stroke, Alzheimer's disease, and Parkinson's disease. While direct in vivo studies on this compound are limited, this guide synthesizes data from studies on its constituent components, (-)-borneol and ferulic acid, to infer its potential efficacy. This information is presented alongside data for Edaravone (stroke), Donepezil (Alzheimer's disease), and L-DOPA (Parkinson's disease) to offer a comparative perspective for researchers in neurotherapeutics.

Executive Summary

This compound, an ester of (-)-borneol and ferulic acid, is emerging as a potential neuroprotective agent. In vivo studies on its individual components suggest multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects. This guide presents available preclinical data from animal models of stroke, Alzheimer's disease, and Parkinson's disease, comparing the purported effects of this compound's components with standard neuroprotective drugs. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative outcomes of in vivo studies for borneol and ferulic acid (as proxies for this compound) and the comparator drugs in established animal models of neurological disorders.

Table 1: Neuroprotection in Animal Models of Ischemic Stroke

Treatment AgentAnimal ModelDosageKey Efficacy EndpointsResults
Borneol Rat MCAO1.0 mg/kgInfarct VolumeSignificant reduction compared to vehicle[1]
Rat MCAO1.0 mg/kgNeurological ScoreSignificant improvement compared to vehicle[1]
Benzyl Ferulate Rat MCAO5, 10, 15 mg/kgInfarct VolumeDose-dependent significant reduction compared to MCAO group.[2]
Rat MCAO5, 10, 15 mg/kgNeurological ScoreDose-dependent significant improvement compared to MCAO group.[2]
Edaravone Rat MCAO3 mg/kgInfarct VolumeSignificant reduction compared to vehicle.[3][4]
Rat MCAO3 mg/kgNeurological ScoreSignificant improvement compared to MCAO group.[5]

Table 2: Neuroprotection in Animal Models of Alzheimer's Disease

Treatment AgentAnimal ModelDosageKey Efficacy EndpointsResults
Ferulic Acid APP/PS1 MiceNot SpecifiedMorris Water Maze (Escape Latency)Significant improvement in spatial memory.[6]
SAMP8 MiceNot SpecifiedY-Maze (Spontaneous Alternation)Significant improvement in working memory.[6]
Donepezil SAMP8 Mice3 mg/kg/dayMorris Water Maze (Cognitive Function)Significantly attenuated cognitive dysfunction.[7]
Rat (Cholinergic Depletion)Not SpecifiedWorking Memory & Spatial DiscriminationImproved performance in lesioned animals.[8]

Table 3: Neuroprotection in Animal Models of Parkinson's Disease

Treatment AgentAnimal ModelDosageKey Efficacy EndpointsResults
(+)-Borneol MPTP-induced Mice30 mg/kgMotor DeficitsSignificantly attenuated motor deficits.[9]
MPTP-induced Mice30 mg/kgStriatal Dopamine LevelsMarkedly increased dopamine levels.[9]
L-DOPA MPTP-induced MiceNot SpecifiedBehavioral Deficits (Pole, Balance Beam, Rotarod)Ameliorated behavioral deficits.[10]
MPTP-induced MiceNot SpecifiedTyrosine Hydroxylase LevelsIncreased TH levels in striatum and substantia nigra.[10]

Experimental Protocols

Detailed methodologies for the key in vivo models and behavioral assessments are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced with isoflurane (5% for induction, 1-2% for maintenance) in a mixture of 30% O2 and 70% N2O. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The suture is typically left in place for 60-120 minutes to induce transient ischemia, after which it is withdrawn to allow for reperfusion. In permanent MCAO models, the suture is left in place.

  • Confirmation of Ischemia: A significant drop in regional cerebral blood flow (rCBF) is confirmed using Laser Doppler Flowmetry.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including hydration and pain management.

  • Neurological Scoring: Neurological deficits are assessed at various time points post-MCAO using a graded scoring system (e.g., 0-5 scale), where a higher score indicates greater deficit. The scale typically assesses motor function, balance, and reflexes.[11][12]

  • Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is quantified using imaging software.

Morris Water Maze (MWM) for Alzheimer's Disease Models
  • Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden platform is submerged approximately 1 cm below the water surface in one of the four designated quadrants. Various visual cues are placed around the room and on the pool walls.

  • Acquisition Phase (Spatial Learning): Mice are trained over several days (e-g., 5-7 days) with multiple trials per day. In each trial, the mouse is released from a different starting quadrant and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

  • Probe Trial (Spatial Memory): 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of crossings over the former platform location are measured as indices of spatial memory retention.[13][14]

MPTP-induced Mouse Model of Parkinson's Disease
  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection. A common acute protocol involves multiple injections (e.g., 4 injections of 20 mg/kg MPTP-HCl, 2 hours apart). Probenecid may be co-administered to inhibit the clearance of the toxic metabolite MPP+.

  • Behavioral Assessments:

    • Rotarod Test: This test assesses motor coordination and balance. The mouse is placed on a rotating rod with increasing speed, and the latency to fall is recorded.

    • Pole Test: This test measures bradykinesia. The mouse is placed head-up on top of a vertical pole, and the time to turn downwards and descend is measured.

    • Cylinder Test: This test evaluates forelimb akinesia. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its forepaws is counted. A preference for one paw over the other indicates a motor deficit.[15][16]

  • Biochemical and Histological Analysis: After behavioral testing, brains are processed for analysis of striatal dopamine levels (via HPLC) and tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.

Neuroprotective_Mechanisms cluster_upstream Upstream Insults cluster_pathways Pathogenic Pathways cluster_downstream Downstream Effects cluster_interventions Therapeutic Interventions Ischemia Ischemia/ Reperfusion OxidativeStress Oxidative Stress (ROS/RNS) Ischemia->OxidativeStress Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Abeta Aβ Aggregation Abeta->OxidativeStress Abeta->Inflammation MPTP MPTP MPTP->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath BornylFerulate This compound (Components) BornylFerulate->OxidativeStress Inhibits BornylFerulate->Inflammation Inhibits Edaravone Edaravone Edaravone->OxidativeStress Scavenges ROS Donepezil Donepezil Donepezil->Inflammation Inhibits LDOPA L-DOPA LDOPA->NeuronalDeath Symptomatic Relief

Caption: Putative neuroprotective mechanisms of action.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis MCAO MCAO (Stroke) Treatment Test Compound/ Vehicle/Comparator MCAO->Treatment AD_Model AD Model (e.g., APP/PS1) AD_Model->Treatment MPTP_Model MPTP (Parkinson's) MPTP_Model->Treatment Behavioral Behavioral Tests (Neurological Score, MWM, Rotarod) Treatment->Behavioral Post-treatment Histological Histological Analysis (Infarct Volume, Plaque Load, TH Staining) Behavioral->Histological Biochemical Biochemical Assays (Dopamine Levels, Inflammatory Markers) Histological->Biochemical Analysis Statistical Analysis & Interpretation Biochemical->Analysis

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion

The available preclinical data suggests that the components of this compound, namely borneol and ferulic acid, exhibit significant neuroprotective effects in animal models of stroke, Alzheimer's disease, and Parkinson's disease. These effects appear to be mediated through anti-inflammatory and antioxidant pathways. When compared to standard therapies such as Edaravone, Donepezil, and L-DOPA, the components of this compound demonstrate comparable preclinical efficacy in certain models and outcome measures. However, it is crucial to underscore that these are indirect comparisons, and dedicated in vivo studies on the esterified compound, this compound, are necessary to definitively establish its neuroprotective profile and therapeutic potential. This guide serves as a foundational resource for researchers to design future studies to validate these promising preliminary findings.

References

Structure-Activity Relationship of (-)-Bornyl Ferulate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Bornyl ferulate, an ester combining the naturally occurring monoterpenoid (-)-borneol and the phenolic compound ferulic acid, has emerged as a promising scaffold in drug discovery. Its analogs have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Comparative Biological Activities

The biological efficacy of this compound analogs is intricately linked to the structural features of both the ferulic acid and the terpenoid moieties. Modifications to either part of the molecule can significantly influence its potency and selectivity.

Antioxidant Activity

The antioxidant capacity of ferulic acid and its esters is a key contributor to their overall biological effects. The free phenolic hydroxyl group and the methoxy group on the aromatic ring of ferulic acid are crucial for its radical scavenging activity. Esterification of the carboxylic acid group of ferulic acid with various alcohols, including terpenoids, modulates its lipophilicity and, consequently, its antioxidant efficacy in different biological environments.

While direct comparative studies on a broad series of terpenyl ferulates are limited, research on simpler alkyl esters of ferulic acid provides valuable insights into the SAR. For instance, a study on various ferulates demonstrated that ferulic acid itself exhibits strong radical scavenging activity. However, its esterification to methyl and ethyl ferulate can slightly decrease this activity in some assays.[1][2] This suggests that while the core phenolic structure is paramount, the nature of the ester group can influence the accessibility of the radical-scavenging hydroxyl group.

Compound/AnalogAssayIC50 / ActivityReference
Ferulic AcidABTS Radical Cation ScavengingHigher activity than its methyl and ethyl esters[2]
Methyl FerulateABTS Radical Cation ScavengingLower activity than ferulic acid[2]
Ethyl FerulateABTS Radical Cation ScavengingLower activity than ferulic acid[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs are attributed to their ability to modulate key inflammatory pathways. Both the ferulate and the bornyl moieties contribute to this effect. Ferulic acid is known to inhibit the production of pro-inflammatory mediators, while borneol and related terpenes also possess anti-inflammatory properties.[3]

A comparative study on natural borneol (NB) and synthetic borneol (SB), which contains isoborneol, revealed that both exhibit remarkable anti-inflammatory effects by reducing the levels of NO, TNF-α, and IL-6 in LPS-induced RAW 264.7 macrophages.[3] This suggests that the stereochemistry and composition of the borneol moiety can influence the anti-inflammatory potency.

Compound/AnalogCell LineKey FindingsReference
Natural Borneol (NB)RAW 264.7Significant reduction of NO, TNF-α, and IL-6[3]
Synthetic Borneol (SB)RAW 264.7Significant reduction of NO, TNF-α, and IL-6[3]
Bornyl SalicylateIn vivo (mice) / MacrophagesReduced paw edema and NO production[4]
Neuroprotective Activity

The neuroprotective effects of this compound analogs are of significant interest for the development of treatments for neurodegenerative diseases. Both ferulic acid and borneol have been shown to exert neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.[5][6][7]

Ferulic acid has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis.[6] Borneol has also been shown to have neuroprotective properties.[3] The combination of these two moieties in this compound is expected to yield a synergistic neuroprotective effect. While a systematic SAR study on a series of terpenyl ferulates for neuroprotection is not extensively documented, the available evidence on the parent compounds and related esters highlights the therapeutic potential of this class of molecules.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)

Objective: To evaluate the potential of test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Neuroprotective Activity: MTT Assay in PC12 Cells

Objective: To assess the cytoprotective effect of test compounds against an induced neuronal injury in a neuronal-like cell line (PC12).

Methodology:

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach and differentiate for 24-48 hours.

  • Induction of Injury: Neuronal injury is induced by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) or glutamate, for a specific duration.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period before the addition of the neurotoxic agent. A vehicle control and a positive control (a known neuroprotective agent) are included.

  • MTT Assay: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-injured) cells. The neuroprotective effect of the test compounds is determined by their ability to increase cell viability in the presence of the neurotoxic agent.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound and its analogs are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription Bornyl_Ferulate This compound & Analogs Bornyl_Ferulate->IKK Inhibits Bornyl_Ferulate->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by this compound analogs.

Experimental Workflow for Anti-inflammatory Screening

The general workflow for screening compounds for anti-inflammatory activity involves in vitro cell-based assays followed by in vivo validation.

G Workflow for Anti-inflammatory Drug Screening cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Synthesis Synthesis of This compound Analogs Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Griess_Assay Griess Assay (NO) LPS_Stimulation->Griess_Assay ELISA ELISA (TNF-α, IL-6) LPS_Stimulation->ELISA Data_Analysis IC50 Determination Griess_Assay->Data_Analysis ELISA->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Data_Analysis->Animal_Model Lead Compound Selection Compound_Administration Compound Administration Animal_Model->Compound_Administration Measurement Measurement of Edema & Biomarkers Compound_Administration->Measurement Histopathology Histopathological Analysis Compound_Administration->Histopathology

Caption: General workflow for screening anti-inflammatory compounds.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of new therapeutic agents. The antioxidant activity is primarily dictated by the ferulic acid moiety, with the ester group influencing its bioavailability and localization. The anti-inflammatory and neuroprotective effects appear to be a result of the synergistic action of both the ferulic acid and the terpenoid components. Further systematic studies involving the synthesis and biological evaluation of a diverse library of this compound analogs are warranted to fully elucidate the SAR and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

A Comparative Analysis of (-)-Bornyl Ferulate's Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Bornyl ferulate, a compound synthesized from borneol and ferulic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive cross-validation of its activity in various cell lines, focusing on its anti-cancer and neuroprotective effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of its performance.

Anti-Cancer Activity of this compound

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its efficacy is often attributed to the synergistic combination of its parent molecules, borneol and ferulic acid, which are known to possess anti-cancer properties.

Quantitative Data Summary: Cytotoxic Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds in various cancer cell lines, providing a quantitative measure of its cytotoxic activity. Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineCancer TypeIC50 (µg/mL)Citation
Bornyl acetateHeLaHuman Cervix Carcinoma72.0[1][2]
Bornyl acetateHT29Human Colon Carcinoma60.5[1][2]
Bornyl acetateA549Human Lung Carcinoma44.1[1][2]
Bornyl acetateMCF-7Human Breast Adenocarcinoma85.6[1][2]
Bornyl acetateSW480Colorectal Cancer8.21 (48h)[3]
Bornyl cis-4-hydroxycinnamateA2058MelanomaData indicates concentration-dependent inhibition[4][5]
Bornyl cis-4-hydroxycinnamateA375MelanomaData indicates concentration-dependent inhibition[4][5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism behind the anti-cancer activity of this compound and its analogs is the induction of apoptosis, or programmed cell death.[4][6] This is often mediated through the intrinsic mitochondrial pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of a caspase cascade, ultimately resulting in cell death.[4]

Signaling Pathway: Apoptosis Induction

BF This compound Bax Bax (Pro-apoptotic) Activation BF->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition BF->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway induced by this compound.

Neuroprotective Effects of this compound

Beyond its anti-cancer properties, this compound and its constituents have shown significant promise in protecting neuronal cells from various insults, including oxidative stress and ischemia-reperfusion injury.[8][9][10][11]

Quantitative Data Summary: Neuroprotection

The neuroprotective effects have been demonstrated in several cell line models of neurological damage.

Compound/DerivativeCell LineModel of InjuryKey Protective EffectCitation
Benzyl ferulateSH-SY5YHypoxia/ReoxygenationDose-dependently increased cell viability[9]
Bornyl acetatePC12Okadaic Acid-inducedNeuroprotective effect observed[12]
Ferulic AcidPC12Lead Acetate-inducedUpregulated HO-1, promoted Nrf2 translocation[13]
Ferulic AcidSH-SY5YTrimethyl tin-inducedActivated Nrf2/HO-1 pathway[14]

Mechanism of Action: Antioxidant Signaling

A key mechanism underlying the neuroprotective activity of the ferulate moiety is the activation of the Nrf2/HO-1 signaling pathway.[13][15][16] Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[16] This initiates the transcription of various antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative damage.[15][16]

Signaling Pathway: Nrf2/HO-1 Activation

BF This compound Nrf2_Keap1 Nrf2-Keap1 Complex BF->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Protection Neuroprotection HO1->Protection

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by this compound.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.[17] It measures the metabolic activity of cells, which is an indicator of their health.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[17][18]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[19] Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of this compound or the compound of interest. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17][20] Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of >650 nm can be used for background correction.

Western Blot Analysis for Apoptosis Markers

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for analyzing the expression of apoptosis-related proteins.[21]

Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.

Procedure:

  • Protein Extraction: After treatment with this compound, harvest the cells and lyse them in RIPA buffer to extract total proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.[22]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate them based on molecular weight.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[21][22]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[22] The intensity of the bands can be quantified using densitometry software.[23]

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of this compound activity in different cell lines.

Start Select Cell Lines (Cancer & Neuronal) Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis Neuroprotection Neuroprotection Assay (e.g., Oxidative Stress Model) Treatment->Neuroprotection Data Data Analysis & IC50 Calculation Viability->Data Pathway Signaling Pathway Analysis Apoptosis->Pathway Neuroprotection->Pathway End Comparative Conclusion Data->End Pathway->End

Caption: General workflow for assessing this compound activity.

References

Safety Operating Guide

Proper Disposal of (-)-Bornyl Ferulate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are of paramount importance. This document provides essential safety and logistical information for the proper disposal of (-)-Bornyl ferulate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Safety and Hazard Information

This compound is classified as a combustible liquid and is toxic to aquatic life. It is crucial to prevent its release into the environment. Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn when handling this substance.

Key Safety Data:

PropertyValueMethod/Reference
Boiling Point223 - 224 °C (433 - 435 °F)lit.
Density0.986 g/cm³ at 20 °C (68 °F)lit.
Partition Coefficient (log Pow)3.74 at 20 °C (68 °F)OECD Test Guideline 107
pH5.6OECD Test Guideline 107
Hazard StatementsH227: Combustible liquidH401: Toxic to aquatic life
Precautionary StatementsP210, P273, P280, P370 + P378, P403, P501

II. Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

Operational Plan for Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (flammable, environmental hazard).

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate personal protective equipment (PPE), including respiratory protection if vapors are present.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Ventilate the area and wash the spill site after material pickup is complete.

III. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation (this compound) B Segregate into Dedicated Waste Container A->B C Properly Label Container (Hazardous Waste, Chemical Name) B->C D Store in a Well-Ventilated Area Away from Ignition Sources C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Disposal at an Approved Plant E->F G Disposal Complete F->G

Caption: Disposal workflow for this compound.

This structured approach ensures that all personnel are aware of the necessary precautions and procedures for the safe and compliant disposal of this compound. By adhering to these guidelines, laboratories can maintain a safe working environment and protect the ecosystem.

Personal protective equipment for handling (-)-Bornyl ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (-)-Bornyl ferulate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 55511-07-4

  • Molecular Formula: C₂₀H₂₆O₄

  • Molecular Weight: 330.42

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.
Skin and Body Protection Laboratory coat or impervious clothingShould be flame-resistant and cover all exposed skin.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood.If ventilation is inadequate or for large quantities, a full-face respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safety. The following protocol outlines the step-by-step process for handling this compound from preparation to cleanup.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheets (SDS) for similar compounds B Ensure fume hood is operational A->B C Gather all necessary PPE B->C D Prepare all equipment and reagents C->D E Don appropriate PPE D->E Proceed to Handling F Weigh this compound in a fume hood E->F G Perform experimental procedures within the fume hood F->G H Keep container tightly closed when not in use G->H I Decontaminate work surfaces H->I Proceed to Cleanup J Segregate chemical waste I->J K Dispose of waste in a designated, labeled container J->K L Remove and properly store or dispose of PPE K->L M Wash hands thoroughly L->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.